molecular formula C8H13NO4 B2974886 (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid CAS No. 904794-76-9

(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid

Cat. No.: B2974886
CAS No.: 904794-76-9
M. Wt: 187.195
InChI Key: OQUZQXANIVPZHP-UHFFFAOYSA-N
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Description

(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(5-13-6-8(11)12)9-3-1-2-4-9/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUZQXANIVPZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid CAS 878447-60-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid (CAS 878447-60-0), a specialized linker motif critical in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Strategic Linker Architecture for Targeted Protein Degradation

Executive Summary

Compound Identity: this compound (CAS 878447-60-0) is a functionalized heterobifunctional linker building block.[1][2] Core Utility: It bridges the gap between E3 ligase ligands and target protein ligands in PROTAC design. Unlike standard PEG chains, the incorporation of the pyrrolidin-2-one (lactam) moiety introduces structural rigidity and polarity without introducing Hydrogen Bond Donors (HBD), thereby optimizing the permeability profile of the final conjugate. Significance: In the "Rule of 5" space for PROTACs (which often violate standard rules), this linker minimizes the entropic penalty of binding by restricting conformational freedom compared to linear PEG chains.

Chemical Identity & Physicochemical Profile[3][4]

The compound is structurally defined as a carboxylic acid tethered to a pyrrolidone ring via an ethoxy spacer. This specific architecture classifies it as a non-nucleophilic, polar spacer .

PropertyData
CAS Number 878447-60-0
IUPAC Name 2-[2-(2-Oxopyrrolidin-1-yl)ethoxy]acetic acid
Common Name PROTAC Linker 16; Pyrrolidone-PEG1-Acid
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
SMILES O=C(O)COCCN1C(CCC1)=O
Physical State Solid (typically white to off-white powder)
Solubility High in DMSO, DMF, Methanol; Moderate in Water
pKa (Acid) ~3.5–4.0 (Carboxylic acid)
H-Bond Donors 1 (Carboxylic -OH)
H-Bond Acceptors 4 (Acid C=O, Ether O, Lactam C=O, Lactam N)

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The synthesis of CAS 878447-60-0 is best approached via a Williamson Ether Synthesis . The core disconnection occurs at the ether linkage, coupling a commercially available N-hydroxyethyl lactam with an electrophilic acetate equivalent.

Key Precursors:

  • Nucleophile: 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP) – Provides the lactam and spacer.

  • Electrophile: tert-Butyl bromoacetate – Provides the carboxylate in protected form.

Reaction Mechanism & Workflow

The reaction proceeds via the deprotonation of the primary alcohol on the pyrrolidone side chain, followed by S_N2 attack on the bromoacetate. The final step is acid-mediated deprotection.

SynthesisPathway HEP 1-(2-Hydroxyethyl)- 2-pyrrolidone (Start) Base NaH / THF (Deprotonation) HEP->Base Alkoxide Alkoxide Intermediate Base->Alkoxide - H2 Intermediate Ester Intermediate Alkoxide->Intermediate + Electrophile (SN2) Electrophile tert-Butyl bromoacetate TFA TFA / DCM (Deprotection) Intermediate->TFA Product (2-Oxo-2-pyrrolidin-1- ylethoxy)acetic acid (CAS 878447-60-0) TFA->Product - Isobutylene

Figure 1: Synthetic pathway for CAS 878447-60-0 via Williamson ether synthesis.

Validated Laboratory Protocol

Note: This protocol is designed for 10 mmol scale.

Step 1: Alkylation (Ester Formation)

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-(2-Hydroxyethyl)-2-pyrrolidone (1.29 g, 10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 480 mg, 12 mmol) portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 min until evolution ceases.

  • Addition: Add tert-Butyl bromoacetate (2.34 g, 12 mmol) dropwise.

  • Reaction: Allow warming to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:10) or LC-MS.

  • Workup: Quench with sat. NH₄Cl (10 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient) to yield the tert-butyl ester intermediate.

Step 2: Deprotection (Acid Hydrolysis)

  • Dissolution: Dissolve the intermediate ester in DCM (10 mL).

  • Cleavage: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: If necessary, recrystallize from Ether/Hexane or purify via reverse-phase HPLC (Water/Acetonitrile) to obtain CAS 878447-60-0 .

Applications in Drug Discovery (PROTACs)

Linker Design Logic

In PROTAC development, the linker is not merely a connector; it dictates the ternary complex stability (Target-PROTAC-E3). CAS 878447-60-0 offers distinct advantages over standard PEG linkers:

  • Entropic Pre-organization: The lactam ring reduces the number of rotatable bonds compared to a linear PEG-4 chain, potentially lowering the entropic cost of binding.

  • Permeability: The lactam is a "masked" polar group. It improves solubility without the high desolvation penalty associated with free hydroxyls or amines.

  • Metabolic Stability: The ether and lactam bonds are generally resistant to rapid enzymatic hydrolysis in plasma.

Conjugation Workflow

This molecule is typically used as the "Acid" component in amide coupling reactions.

ConjugationWorkflow Linker CAS 878447-60-0 (Carboxylic Acid) Coupling Amide Coupling (HATU / DIPEA / DMF) Linker->Coupling Ligand Target Ligand-NH2 (Amine Functionalized) Ligand->Coupling Intermediate Ligand-Linker Conjugate (Lactam Exposed) Coupling->Intermediate Step2 Functionalization of Lactam? (Rare, usually Lactam is inert) Intermediate->Step2 If further extension needed

Figure 2: Standard conjugation workflow for attaching the linker to a target ligand.

Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: The compound contains amide and acid functionalities, making it slightly hygroscopic. Store in a desiccator.

  • Temperature: Stable at -20°C for long-term storage (2+ years).

  • Solvent Compatibility: Avoid storing in protic solvents (MeOH/Water) for extended periods if trace acid/base is present to prevent esterification or decomposition.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary . (n.d.). 2-[2-(2-Oxopyrrolidin-1-yl)ethoxy]acetic acid (CID 56965646). National Center for Biotechnology Information. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312. (Contextual grounding for linker chemistry).

Sources

Pyrrolidin-1-ylethoxy Acetic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Solubility and Specificity

The pyrrolidin-1-ylethoxy acetic acid scaffold represents a strategic convergence of two distinct pharmacophores: the basic, solubilizing pyrrolidine heterocycle and the polar, receptor-anchoring ethoxy acetic acid tail.[1][2] In modern medicinal chemistry, this moiety is rarely a "magic bullet" on its own but serves as a critical privileged substructure in three primary therapeutic areas:

  • Metabolic Disease (Type 2 Diabetes): As a phosphotyrosine mimetic in Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and a lipophilic headgroup in PPAR agonists.

  • Endocrine Modulation (SERMs): Functioning as the "basic side chain" essential for estrogen receptor antagonism in breast tissue (analogous to the side chains in lasofoxifene or bazedoxifene).

  • Kinase Inhibition: Serving as a solvent-exposed tail to improve the physicochemical properties (solubility, pKa) of hydrophobic kinase inhibitor cores (e.g., quinazolines).

This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and biological validation of this versatile scaffold.

Structural Analysis & Pharmacophore Mapping[3]

The scaffold can be bisected into two functional domains, each driving specific biological interactions.

The Pharmacophore Map
  • Domain A: The Pyrrolidine Ring (The "Anchor")

    • Function: Provides a tertiary amine (pKa ~9.0–9.5) that is protonated at physiological pH.

    • Interaction: Forms ionic bonds with aspartate/glutamate residues in receptor channels (e.g., ERα) or hydrophobic interactions with non-polar pockets (e.g., PTP1B active site).

    • Modifiability: Substitution at the C3/C4 positions (e.g., fluorine, methyl) restricts conformation, often improving selectivity.

  • Domain B: The Ethoxy Acetic Acid Tail (The "Hook")

    • Function: Mimics the phosphate group of biological substrates (phosphotyrosine) or the carboxylate of fatty acids.

    • Interaction: Forms a salt bridge with arginine residues (e.g., Arg254 in PTP1B) or coordinates with Zinc fingers in metalloenzymes.

    • Linker Dynamics: The ether oxygen provides flexibility and hydrogen bond acceptance, crucial for orienting the acid headgroup.

PharmacophoreMap Pyrrolidine Pyrrolidine Ring (Hydrophobic/Basic) Linker Ethoxy Linker (Flexible Spacer) Pyrrolidine->Linker N-Alkylation Receptor_Hydrophobic Target: Hydrophobic Pocket (e.g., PTP1B residues) Pyrrolidine->Receptor_Hydrophobic Van der Waals Acid Acetic Acid Head (Anionic Anchor) Linker->Acid Ether Bond Receptor_Ionic Target: Arginine Cluster (e.g., PPAR/PTP1B Active Site) Acid->Receptor_Ionic Salt Bridge

Figure 1: Pharmacophore dissection of the pyrrolidin-1-ylethoxy acetic acid scaffold.[1][2]

Therapeutic Applications & Case Studies

Case Study A: PTP1B Inhibitors for Type 2 Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[3] Inhibiting PTP1B restores insulin sensitivity.

  • Mechanism: The acetic acid moiety acts as a non-hydrolyzable mimetic of the phosphotyrosine phosphate group on the Insulin Receptor Substrate (IRS-1). It binds deep in the catalytic pocket, anchoring to Arg221.

  • Role of Pyrrolidine: The pyrrolidine ring extends into the "second aryl phosphate binding site" (site B), providing selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP).

  • Key Insight: Hydrophobic substitutions on the pyrrolidine ring (e.g., 3-phenylpyrrolidine) drastically increase potency by displacing ordered water molecules in the active site.

Case Study B: Selective Estrogen Receptor Modulators (SERMs)

In SERMs like lasofoxifene, the basic side chain is critical for the "antagonist" conformation of the Estrogen Receptor (ER).

  • Structure: 2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]...

  • Mechanism: The pyrrolidine nitrogen forms a salt bridge with Asp351 in the ERα ligand-binding domain. This interaction forces Helix 12 into a position that blocks co-activator recruitment, silencing the receptor in breast cancer cells.

  • Derivative Utility: Converting the terminal phenyl ring to an acetic acid derivative (e.g., via oxidation or substitution) creates a "soft drug" or metabolite that alters the pharmacokinetic profile, reducing half-life for short-acting applications.

Synthetic Strategies

The synthesis of pyrrolidin-1-ylethoxy acetic acid derivatives generally follows two convergent routes. Route A is preferred for stability, while Route B is used when the pyrrolidine ring contains sensitive stereocenters.

Route A: Williamson Ether Synthesis (Industrial Standard)

This route builds the ether linkage first, followed by amination.

  • Alkylation: Reaction of a phenol/alcohol core with ethyl bromoacetate to install the acetate headgroup.

  • Linker Installation: Reaction with 1-(2-chloroethyl)pyrrolidine (often generated in situ from the hydrochloride salt).

    • Critical Step: Use of Cs₂CO₃ in DMF promotes the O-alkylation over N-alkylation if competing nucleophiles are present.[1][2]

Route B: Reductive Amination (Chiral Retention)

Used when the pyrrolidine ring is chiral (e.g., (S)-2-methylpyrrolidine).

  • Aldehyde Formation: A core scaffold containing the ethoxy acetic acid tail is oxidized to an aldehyde.

  • Amination: Reaction with the chiral pyrrolidine using NaBH(OAc)₃ (Sodium triacetoxyborohydride).

    • Advantage:[4] Avoids racemization associated with high-heat alkylation conditions.[1][2]

SynthesisPath Start_Phenol Starting Material: Hydroxy-Aryl-Acetate Step1 Step 1: Base Activation (K2CO3 or Cs2CO3 / DMF, 80°C) Start_Phenol->Step1 Reagent_Linker Reagent: 1-(2-chloroethyl)pyrrolidine Reagent_Linker->Step1 Intermediate Intermediate: Ether Formation Step1->Intermediate Step2 Step 2: Saponification (LiOH / THF:H2O) Intermediate->Step2 Final Final Product: Pyrrolidin-1-ylethoxy Acetic Acid Step2->Final

Figure 2: Standard synthetic pathway via Williamson Ether Synthesis.

Experimental Protocols

Protocol: Synthesis of 2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenoxy)acetic acid

A representative protocol for synthesizing a PPAR/SERM-like hybrid scaffold.

Reagents:

  • Ethyl 2-(4-hydroxyphenoxy)acetate (1.0 eq)[1][2]

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(4-hydroxyphenoxy)acetate (5.0 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (15.0 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Add 1-(2-Chloroethyl)pyrrolidine hydrochloride (6.0 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Hydrolysis (Optional for Acid): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify to pH 4 with 1N HCl and extract with DCM.

  • Purification: The final acid is often zwitterionic. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol: PTP1B Inhibition Assay (Colorimetric)

Validating the biological activity of the synthesized acid derivative.

Materials:

  • Recombinant Human PTP1B enzyme (0.5 µg/mL)

  • Substrate: p-Nitrophenyl phosphate (pNPP) (2 mM)[1]

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

Procedure:

  • Incubation: In a 96-well plate, add 80 µL of Assay Buffer. Add 10 µL of the test compound (dissolved in DMSO, final conc. 0.1 – 100 µM).

  • Enzyme Addition: Add 10 µL of PTP1B enzyme solution. Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Substrate Initiation: Add 100 µL of pNPP substrate solution.

  • Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) every 60 seconds for 20 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Determine IC₅₀ by plotting % Inhibition vs. Log[Concentration].

Summary Data: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the core scaffold affect biological potency across the cited therapeutic targets.

Modification ZoneSubstituent ChangeEffect on Potency/SelectivityTarget Context
Pyrrolidine Ring 3-Phenyl substitution↑ Increased (10-fold)PTP1B (Hydrophobic pocket access)
Pyrrolidine Ring 2-Methyl (Chiral)↑ Increased (Selectivity)H3 Receptor / SERMs
Linker Length Ethoxy (2-carbon)Optimal PPAR / PTP1B (Distance match)
Linker Length Propoxy (3-carbon)↓ Decreased Most targets (Entropic penalty)
Acid Headgroup Methyl EsterInactive (in vitro)Prodrug form (Active in vivo)
Acid Headgroup Carboxylic AcidActive Primary Pharmacophore

References

  • PTP1B Inhibitors & Pyrrolidine Scaffolds

    • Title: Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B.[1][2] Kinetic and Computational Studies.

    • Source: MDPI (Molecules), 2017.
    • URL:[Link]

  • Synthesis of Pyrrolidine-Ethoxy Derivatives

    • Title: Synthesis of New Optically Active 2-Pyrrolidinones.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • SERM Side Chain Pharmacophores

    • Title: Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ
    • Source: PMC (NIH), 2022.
    • URL:[Link]

  • General Pyrrolidine Medicinal Chemistry

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: PMC (NIH), 2021.
    • URL:[Link]

Sources

Difference between (2-Oxo-1-pyrrolidinyl)acetic acid and ethoxy analogs

Author: BenchChem Technical Support Team. Date: February 2026

Structural and Pharmacokinetic Divergence: (2-Oxo-1-pyrrolidinyl)acetic Acid vs. Ethoxy-Ester Analogs

Executive Summary

This technical guide analyzes the critical distinctions between (2-Oxo-1-pyrrolidinyl)acetic acid (the primary carboxylic acid metabolite of Piracetam) and its ethoxy analog (specifically, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate ).

While the acid form is widely recognized as a pharmacologically inert renal metabolite with poor blood-brain barrier (BBB) permeability, the ethoxy (ethyl ester) analog represents a lipophilic modification often utilized as a synthetic intermediate or prodrug strategy to enhance membrane transport. This guide details the physicochemical divergence, synthetic interconversion, and pharmacokinetic implications of these two distinct chemical entities.

Structural Chemistry & Physicochemical Divergence

The core difference lies in the substitution of the hydroxyl group (-OH) of the carboxylic acid with an ethoxy group (-OCH₂CH₃). This single modification fundamentally inverts the molecule's interaction with biological membranes.

Comparative Physicochemical Profile
Feature(2-Oxo-1-pyrrolidinyl)acetic AcidEthoxy Analog (Ethyl Ester)
Molecular Structure Free Carboxylic Acid (

)
Ethyl Ester (

)
CAS Number 53934-76-261516-73-2
Molecular Weight 143.14 g/mol 171.19 g/mol
H-Bond Donors 1 (High Polarity)0 (Lipophilic Shift)
LogP (Octanol/Water) -0.6 to -1.1 (Hydrophilic)~0.1 to 0.4 (Lipophilic)
pKa ~4.5 (Ionized at physiological pH)N/A (Neutral molecule)
BBB Permeability Negligible (Paracellular only)Moderate to High (Transcellular)
Primary Role Inactive Metabolite / Excretion ProductSynthetic Intermediate / Prodrug

Expert Insight: The acid exists almost entirely as a carboxylate anion at physiological pH (7.4), creating a "solvation shell" of water molecules that prevents it from traversing the lipid bilayer of the BBB. The ethoxy analog masks this charge, allowing passive diffusion across endothelial membranes.

Synthetic Pathways & Interconversion

In drug development, the ethoxy analog is frequently synthesized to bypass the poor solubility or reactivity of the acid. The following diagram illustrates the metabolic and synthetic relationship between the parent drug (Piracetam), the Acid, and the Ethoxy Analog.

Racetam_Pathways Piracetam Piracetam (Amide) Acid (2-Oxo-1-pyrrolidinyl) acetic Acid (Metabolite) Piracetam->Acid In vivo Hydrolysis (Amidase) Ester Ethyl 2-(2-oxopyrrolidin-1-yl) acetate (Ethoxy Analog) Acid->Ester Fischer Esterification (EtOH, H+) Ester->Acid Plasma Esterases (Hydrolysis)

Figure 1: The metabolic and synthetic cycle. The Acid is the "sink" (excretion), while the Ethoxy Analog (Ester) serves as a lipophilic vehicle that can revert to the acid via plasma esterases.

Detailed Experimental Protocols

Protocol A: Synthesis of the Ethoxy Analog (Esterification)

Objective: Convert the hydrophilic acid to the lipophilic ethoxy analog for permeability studies.

  • Reagents:

    • (2-Oxo-1-pyrrolidinyl)acetic acid (10 mmol)

    • Absolute Ethanol (30 mL, excess)

    • Thionyl Chloride (

      
      , 1.2 eq) or conc. 
      
      
      
      (catalytic)
    • Solvent: Dichloromethane (DCM) for extraction.

  • Procedure:

    • Activation: Cool ethanol to 0°C in an ice bath. Dropwise add

      
       over 15 minutes. Validation: Observe gas evolution (
      
      
      
      ); ensure venting.
    • Addition: Add the solid acid substrate in one portion.

    • Reflux: Heat to reflux (80°C) for 4–6 hours. Endpoint Check: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The acid spot (baseline) should disappear; the ester spot (

      
      ) appears.
      
    • Workup: Evaporate excess ethanol under reduced pressure. Resuspend residue in saturated

      
       (to neutralize acid traces) and extract 3x with DCM.
      
    • Purification: Dry organic layer over

      
      , filter, and concentrate.
      
  • Outcome: A colorless to pale yellow oil.

    • Yield expectation: >85%.[1]

    • Characterization: IR spectrum should show a shift from broad -OH stretch (2500-3300 cm⁻¹) to a sharp Ester C=O stretch (~1735 cm⁻¹).

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective: Quantify the "Difference" in membrane affinity.

  • System: Octanol-Water (phosphate buffered saline, pH 7.4).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24 hours.

  • Execution:

    • Dissolve 10 mg of Acid in 5 mL buffer.

    • Dissolve 10 mg of Ethoxy Analog in 5 mL octanol.

    • Add the opposing phase to each (1:1 ratio) and vortex for 1 hour at 25°C.

    • Centrifuge to separate phases.

  • Analysis: Measure concentration in the aqueous phase using UV-Vis (205 nm).

  • Calculation:

    
    .
    
    • Expected Result: Acid LogP < 0; Ethoxy Analog LogP > 0.

Pharmacokinetic Implications & BBB Permeability

The transition from Acid to Ethoxy Analog is a classic "Prodrug" strategy, though in the case of Racetams, the amide (Piracetam) is usually the drug of choice. However, the Ethoxy analog presents unique kinetics.

The Blood-Brain Barrier (BBB) Logic

The BBB endothelium is a lipid barrier.

  • The Acid: Being ionized at pH 7.4, it requires active transport (e.g., Monocarboxylate Transporters, MCTs). However, (2-Oxo-1-pyrrolidinyl)acetic acid has low affinity for MCTs, leading to brain exclusion .

  • The Ethoxy Analog: The esterification caps the polar carboxyl group. This allows the molecule to partition into the endothelial lipid membrane. Once inside the brain parenchyma (or more likely, within the endothelial cell), ubiquitous carboxylesterases may hydrolyze it back to the acid.

Critical Drug Development Note: If the Acid is the active pharmacophore (unlikely for Racetams, but possible for other scaffolds), the Ethoxy analog acts as a Trojan Horse , delivering the payload across the BBB before hydrolysis releases the active acid.

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma Acid_Blood Acid Form (Ionized, Polar) Membrane Lipid Bilayer Acid_Blood->Membrane Repelled (Low Permeability) Ester_Blood Ethoxy Analog (Neutral, Lipophilic) Ester_Blood->Membrane Passive Diffusion Acid_Brain Acid Form (Trapped) Membrane->Acid_Brain Hydrolysis by Esterases

Figure 2: Differential BBB permeability mechanisms. The Ethoxy analog utilizes passive diffusion, whereas the Acid is largely excluded.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.

  • Smolecule. (2023). Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate: Biological Activity and Synthesis. Smolecule Chemical Database.

  • PubChem. (2025).[2] Ethyl 2-(2-oxopyrrolidin-1-yl)acetate Compound Summary. National Library of Medicine.

  • ChemicalBook. (2026). Ethyl 2-oxopyrrolidine-1-acetate Properties and Suppliers. ChemicalBook Database.

  • Winnicka, K., et al. (2005). Piracetam - An Old Drug with Novel Properties? Acta Poloniae Pharmaceutica.

Sources

Solubility Profile of Pyrrolidone-Ether-Carboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the physicochemical profiling of Pyrrolidone-Ether-Carboxylic Acid linkers.[1] These hybrid molecular spacers are increasingly critical in the design of heterobifunctional compounds (e.g., PROTACs) and Antibody-Drug Conjugates (ADCs), where they bridge the gap between the flexibility of PEGs and the rigidity of heterocyclic scaffolds.

A Technical Guide for Drug Development & Bioconjugation

Executive Summary

The Pyrrolidone-Ether-Carboxylic Acid (PECA) linker class represents a strategic evolution in bioconjugation chemistry.[1] Unlike traditional alkyl chains (hydrophobic) or pure polyethylene glycol (PEG) linkers (flexible but prone to oxidative degradation), PECA linkers integrate a 2-pyrrolidone (lactam) scaffold. This moiety introduces structural rigidity and hydrogen-bond accepting capability without the basicity associated with pyrrolidine amines.[1]

This guide details the solubility profile of PECA linkers, providing a mechanistic understanding of their solvation, a comparative analysis against standard linkers, and a validated protocol for experimental profiling.

Molecular Architecture & Physicochemical Basis

To understand the solubility profile, one must deconstruct the linker into its three functional domains. The unique solubility behavior arises from the synergistic interaction of these components.

The Three-Component System
  • The Pyrrolidone Core (Solubility Engine):

    • Structure: A 5-membered

      
      -lactam ring.[1][2]
      
    • Role: Acts as a "polarity anchor." Unlike phenyl rings (hydrophobic), the lactam is highly polar (Dipole moment

      
       3.8 D) and miscible with water. It disrupts the crystal lattice energy of the parent molecule, enhancing dissolution rates.
      
    • Differentiation: Distinct from pyrrolidine (a secondary amine, pKa ~11.3), the pyrrolidone is neutral at physiological pH, preventing non-specific cationic binding while maintaining high water solubility.

  • The Ether Spacer (Solvation Bridge):

    • Structure: Typically short PEG units (

      
      ).[1]
      
    • Role: Provides conformational flexibility and recruits water molecules via hydrogen bonding to the ether oxygens, creating a hydration shell that prevents aggregation.

  • The Carboxylic Acid (The Handle):

    • Structure: Terminal

      
       group.
      
    • Role: Provides pH-dependent solubility.[1] At pH > 5 (above its pKa), it exists as a carboxylate anion (

      
      ), drastically increasing aqueous solubility through ion-dipole interactions.
      
Theoretical Solubility Parameters
  • LogP (Octanol-Water Partition Coefficient): PECA linkers typically exhibit a LogP between -1.5 and 0.5 .[1] This hydrophilicity is superior to alkyl linkers (LogP > 2) and comparable to pure PEGs, but with better structural definition.

  • Polar Surface Area (PSA): The lactam amide bond adds ~29 Ų to the PSA, contributing to high aqueous solubility.

  • Hydrogen Bond Count:

    • Donors: 1 (Carboxylic acid -OH).[1]

    • Acceptors: 3+ (Lactam carbonyl + Ether oxygens + Acid carbonyl).

Comparative Solubility Analysis

The following table contrasts PECA linkers with standard linker classes used in PROTAC and ADC development.

FeatureAlkyl LinkersPure PEG LinkersPyrrolidine LinkersPyrrolidone (PECA) Linkers
Aqueous Solubility Poor (Hydrophobic)ExcellentGood (pH dependent)Excellent (Miscible)
Physiological State NeutralNeutralCationic (Protonated)Neutral (Polar)
Rigidity Flexible (Floppy)Flexible (Floppy)RigidSemi-Rigid
Membrane Permeability HighLow to ModerateLow (if charged)Moderate to High
Aggregation Risk HighLowModerateLow

Critical Insight: The pyrrolidone moiety mimics the solvation properties of N-methylpyrrolidone (NMP), a powerful solvent, effectively "solubilizing" the linker-payload conjugate from within.

Experimental Profiling Protocol

Solubility Profiling Workflow

This protocol is designed to determine the Kinetic Solubility (for high-throughput screening) and Thermodynamic Solubility (for formulation) of PECA-linked compounds.[1]

SolubilityProtocol cluster_Solvents Solvent Selection Start Start: Solid PECA Linker Sample Prep Preparation: Weigh 1-5 mg sample into glass vial Start->Prep S1 Buffer pH 1.2 (Simulated Gastric) Prep->S1 S2 Buffer pH 7.4 (PBS/Physiological) Prep->S2 S3 Organic: DMSO/DMA (Stock Solution) Prep->S3 Method Equilibration Method: Shake-Flask (24h @ 25°C) or Kinetic (DMSO Spike) S1->Method S2->Method S3->Method Filter Filtration: 0.22 µm PVDF/PTFE Filter Method->Filter Analysis Quantification: HPLC-UV or LC-MS (Detect @ 210-220 nm for Lactam) Filter->Analysis Result Calculate Solubility (mg/mL) & LogS Analysis->Result

Figure 1: Standardized workflow for determining the solubility profile of pyrrolidone-based linkers.

Detailed Methodology

Step 1: Stock Solution Preparation

  • Dissolve the PECA linker in DMSO. Expect rapid dissolution; pyrrolidone derivatives are typically soluble in DMSO at >100 mg/mL.

  • Note: If the linker includes a reactive carboxylic acid ester (e.g., NHS ester), avoid protic solvents (methanol/water) during stock preparation to prevent hydrolysis.

Step 2: Thermodynamic Solubility (Shake-Flask)

  • Add excess solid linker to 1 mL of PBS (pH 7.4).

  • Agitate at 25°C for 24 hours.

  • Visual Check: Pyrrolidone linkers often form clear solutions. If an oil separates, the "solubility" is the concentration of the aqueous phase saturated with the oil.

  • Centrifuge/Filter and analyze the supernatant via HPLC.

    • Detection: The pyrrolidone ring absorbs weakly in UV. Use 210-220 nm or a Universal Detector (CAD/ELSD).[1]

Step 3: pH-Dependent Profiling

  • pH 2.0: The carboxylic acid is protonated (neutral). Solubility relies solely on the pyrrolidone and ether groups.

  • pH 7.4: The carboxylic acid is deprotonated (anionic). Solubility should increase significantly.

  • Validation: A large delta between pH 2 and pH 7.4 confirms the integrity of the carboxylic acid handle.

Structural Impact on Solvation (Mechanism)

The diagram below illustrates how the PECA linker interacts with the solvent environment, preventing aggregation of hydrophobic payloads (e.g., Warheads in PROTACs).

SolvationMechanism cluster_Effect Net Effect Linker Pyrrolidone Ring (Rigid Core) Ether Ether Chain (Flexible) Linker->Ether Covalent Water H2O Network Linker->Water Dipole-Dipole Interaction Result Disrupted Lattice High Solvation Energy Acid COOH / COO- (Ionic Head) Ether->Acid Covalent Ether->Water H-Bonding (Acceptor) Acid->Water Ion-Dipole (Strong)

Figure 2: Mechanistic view of PECA linker solvation. The pyrrolidone ring acts as a polar disruptor, while the ether and acid groups recruit the hydration shell.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12025, 2-Pyrrolidone. Retrieved from

  • MedChemExpress. (2024). PROTAC Linker Design and Solubility Profiles. Retrieved from

  • Royal Society of Chemistry. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility.[1][4] Chem. Commun. Retrieved from

  • Sigma-Aldrich. (2024).[1] 2-Pyrrolidinone Physicochemical Properties and Safety Data. Retrieved from [1]

Sources

Methodological & Application

Application Note: (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid as a Hydrophilic Linker & Solubility Modifier

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid (CAS 878447-60-0), a specialized hydrophilic motif used in medicinal chemistry to modulate the physicochemical properties of small molecules, particularly in the context of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Executive Summary

In the design of heterobifunctional molecules like PROTACs, the linker is not merely a passive connector; it determines solubility, permeability, and ternary complex stability.[][2][3][4] Traditional PEG linkers, while hydrophilic, often suffer from high conformational entropy ("floppiness") and oxidative instability.

This compound represents a "next-generation" hydrophilic spacer. It combines the water-solubilizing properties of an ether linkage with the structural rigidity and polarity of a lactam (pyrrolidone) ring. This molecule is primarily used as a hydrophilic capping group or a linker precursor to lower the lipophilicity (LogP) of hydrophobic warheads without introducing the immunogenicity or metabolic liabilities associated with long PEG chains.

Key Chemical Attributes
PropertyValueRelevance
CAS Number 878447-60-0Unique Identifier
Molecular Formula C₈H₁₃NO₄Compact hydrophilic motif
Molecular Weight 187.19 g/mol Low MW penalty
Reactive Handle Carboxylic Acid (-COOH)Standard amide coupling
Hydrophilic Core Pyrrolidone + EtherH-bond acceptor rich; Low LogP
Stability HighLactam ring is resistant to proteases

Scientific Rationale & Mechanism

The Solubility-Permeability Paradox

Hydrophobic drugs often require hydrophilic linkers to maintain aqueous solubility. However, linear PEGs can coil and shield the warhead or reduce cell permeability due to high topological polar surface area (tPSA).

The Pyrrolidone-Ether motif addresses this by providing:

  • Rigidity: The 5-membered lactam ring restricts the conformational freedom of the terminus, potentially reducing the entropic penalty upon binding.

  • Dipole Orientation: The lactam carbonyl and ether oxygen create a strong dipole, solvating the molecule effectively in aqueous media while maintaining a compact profile for membrane transport.

  • Metabolic Shielding: Unlike terminal primary amines or simple ethers, the N-substituted pyrrolidone is metabolically robust against oxidases.

Structural Visualization

The diagram below illustrates the chemical topology of the linker and its conjugation logic.

LinkerStructure Fig 1. Structural Logic of this compound Conjugation Pyrrolidone Pyrrolidone Ring (Hydrophilic Head) EtherSpacer Ethoxy Spacer (-CH2-CH2-O-CH2-) Pyrrolidone->EtherSpacer Rigid Attachment AcidHandle Carboxylic Acid (Reactive Handle) EtherSpacer->AcidHandle Linker Chain Conjugate Final Conjugate (Amide Bond Formed) AcidHandle->Conjugate Amide Coupling (HATU/DIPEA) TargetAmine Target Molecule (Amine-bearing Drug) TargetAmine->Conjugate Nucleophilic Attack

Experimental Protocols

Protocol A: Bioconjugation (Amide Coupling)

Objective: Attach this compound to an amine-containing substrate (e.g., a PROTAC anchor or drug intermediate).

Prerequisites:

  • Linker: this compound (1.0 equiv).

  • Substrate: Amine-bearing scaffold (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv) or COMU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Activation:

    • Dissolve this compound (10 mg, ~53 µmol) in anhydrous DMF (0.5 mL) in a generic glass vial.

    • Add DIPEA (28 µL, 160 µmol) followed by HATU (24 mg, 64 µmol).

    • Critical: Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow. This pre-activation ensures the formation of the active ester (OAt-ester) and minimizes racemization (though not an issue for this achiral acid, it is good practice).

  • Coupling:

    • Add the amine-bearing substrate (53 µmol) dissolved in minimal DMF (0.5 mL) to the activated acid mixture.

    • Flush the headspace with Nitrogen or Argon. Cap tightly.

    • Stir at RT for 2–4 hours. Monitor by LC-MS.[5][6]

  • Monitoring (LC-MS):

    • Target Mass: Substrate MW + 187.19 (Linker) - 18.02 (H₂O) = Substrate MW + 169.17 Da .

    • If the reaction is incomplete after 4 hours, add an additional 0.2 equiv of HATU and stir overnight.

  • Workup & Purification:

    • Dilution: Dilute the reaction mixture with DMSO:Water (1:1) to a total volume of 2 mL.

    • Filtration: Filter through a 0.22 µm PTFE syringe filter.

    • Purification: Inject onto a Preparative HPLC (C18 column).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 20 minutes (adjust based on substrate hydrophobicity).

    • Lyophilization: Freeze-dry the collected fractions to obtain the product as a white/off-white powder.

Protocol B: Physicochemical Profiling (LogD Determination)

Objective: Quantify the solubility enhancement provided by the linker.

  • Preparation: Prepare a 10 mM stock solution of the Parent Drug and the Linker-Drug Conjugate in DMSO.

  • Partitioning:

    • Mix 10 µL of stock with 495 µL of 1-Octanol and 495 µL of PBS (pH 7.4).

    • Vortex vigorously for 1 hour at RT.

    • Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Analysis:

    • Analyze both phases by HPLC-UV or LC-MS/MS.

    • Calculate LogD = Log₁₀([Concentration in Octanol] / [Concentration in PBS]).

    • Expectation: The pyrrolidone-ether conjugate typically lowers LogD by 0.5 – 1.5 units compared to the parent alkyl amine.

Workflow Visualization

The following flowchart outlines the decision-making process for synthesis and purification.

Workflow Fig 2. Synthesis and Purification Workflow Start Start: Amine Substrate Activate Activate Linker (HATU/DIPEA, 10 min) Couple Coupling Reaction (DMF, RT, 2-4h) Activate->Couple Check LC-MS Check Couple->Check Complete Reaction Complete? Check->Complete AddReagent Add 0.2 eq HATU Stir Overnight Complete->AddReagent No Workup Dilute (DMSO/H2O) Filter (0.22 µm) Complete->Workup Yes AddReagent->Couple Purify Prep-HPLC (C18) Gradient 5-95% ACN Workup->Purify Lyophilize Lyophilize Final Solid Purify->Lyophilize

Senior Scientist's Commentary: Pitfalls & Tips

  • Stoichiometry Matters: When using this linker to "cap" a valuable warhead, use a slight excess of the linker (1.5 equiv) rather than the warhead to ensure complete conversion of the precious material. The unreacted linker (acid) is easily removed by basic washes or Reverse Phase HPLC (it elutes early).

  • Solubility: The linker itself is highly soluble in water and DCM. If your substrate is very hydrophobic, use a co-solvent system (DMF/DCM 1:1) to ensure both reactants stay in solution.

  • Storage: The free acid (CAS 878447-60-0) is hygroscopic. Store at -20°C in a desiccator. If it becomes a sticky oil, it can still be used, but weighing accuracy may be compromised; consider making a stock solution in DMAc.

  • Bifunctional Potential: While the standard CAS 878447-60-0 is monofunctional (capping), derivatives with a hydroxyl or amino group on the pyrrolidone ring (e.g., 4-hydroxy-2-pyrrolidone derivatives) can be used as true linkers connecting two ligands. Ensure you are using the correct CAS for your design intent.

References

  • Structure & Synthesis

    • Source: PubChem Compound Summary for CID 71310787.
    • Link:

  • Application in PROTACs (General Pyrrolidine Linkers)

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source:Exploration of Targeted Anti-tumor Therapy, 2020.
    • Link:

  • Solubility & Linker Design

    • Title: Linker Design in Proteolysis Targeting Chimeras (PROTACs).[3][4][7]

    • Source:Journal of Medicinal Chemistry, 2020.
    • Link:

  • Commercial Availability & Properties

    • Source: BLD Pharm Product Page for CAS 878447-60-0.[8]

    • Link:

Sources

Application Notes & Protocols: Amide Coupling of (2-(Pyrrolidin-1-yl)ethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, providing the backbone for peptides and a critical linkage in a vast array of pharmaceuticals.[1][2] (2-(Pyrrolidin-1-yl)ethoxy)acetic acid is a valuable building block, incorporating a flexible ether linkage and a basic pyrrolidine moiety. Its amide derivatives are of significant interest in drug discovery, where the pyrrolidine group can enhance solubility, modulate basicity for target engagement, or improve pharmacokinetic properties.

However, the presence of the tertiary amine within the acidic starting material presents a unique set of challenges that distinguish it from simpler amide coupling reactions. Standard protocols must be adapted to prevent side reactions and ensure efficient, high-yield synthesis. This guide provides a detailed examination of the principles, strategies, and protocols for the successful amide coupling of (2-(Pyrrolidin-1-yl)ethoxy)acetic acid, designed for researchers in drug development and synthetic chemistry.

Scientific Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires extremely high temperatures (>200 °C) and results in the elimination of water. Such conditions are incompatible with most functionalized molecules. Therefore, modern amide synthesis relies on the activation of the carboxylic acid to transform the hydroxyl group into a better leaving group. This is accomplished using a "coupling reagent."[1]

The general two-step process is as follows:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[1]

  • Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group to form the stable amide bond.[1]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Coupling_Reagent Coupling Reagent Activated_Intermediate R-CO-LG (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Amine R'-NH2 Amide_Product R-CONH-R' (Amide Product) Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct

Caption: General workflow for amide bond formation.

Strategic Considerations for (2-(Pyrrolidin-1-yl)ethoxy)acetic Acid

The key challenge in coupling this substrate is the presence of the basic pyrrolidine nitrogen. This tertiary amine can interfere with the reaction in several ways:

  • Acid-Base Neutralization: The pyrrolidine can deprotonate the carboxylic acid, forming a zwitterionic salt. This reduces the concentration of the free carboxylic acid available for activation.

  • Reaction with Coupling Reagent: The tertiary amine can act as a nucleophile and react with the coupling reagent, consuming it and preventing the activation of the carboxylic acid.

  • Workup & Purification Complications: The basic nature of the final product requires careful planning during aqueous workup and chromatography to avoid product loss and achieve high purity.

To mitigate these issues, the choice of coupling reagent, base, and solvent is critical. A non-nucleophilic, sterically hindered base is often required to deprotonate the carboxylic acid without competing with the primary/secondary amine reactant.

Coupling Reagent Profiles

The selection of the right coupling reagent is paramount for success. While numerous reagents exist, two classes are most common for their efficiency and reliability: aminium/uronium salts (e.g., HATU) and carbodiimides (e.g., EDC).

HATU: The High-Efficiency Aminium Salt

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt known for its high efficiency, fast reaction rates, and ability to suppress racemization.[3][4] It is often the reagent of choice for difficult couplings, including those involving hindered amino acids or electron-poor amines.[3][5]

Mechanism of Action: The reaction proceeds through a two-step mechanism. First, the carboxylate anion, formed by deprotonation with a non-nucleophilic base, attacks HATU.[6][7] This forms a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct. The amine then attacks this active ester to form the final amide.[6] The pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state, accelerating the reaction.[6]

HATU_Mechanism Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) OAt_Ester->TMU releases Amide Amide Product OAt_Ester->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt (Byproduct) Amide->HOAt releases

Caption: Simplified mechanism of HATU-mediated coupling.

EDC/HOBt: The Classic Carbodiimide System

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its ease of handling and the simple removal of its urea byproduct during aqueous workup.[8] While EDC can be used alone, it is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt.[8][9]

Mechanism of Action: The carboxylic acid adds across the carbodiimide double bond of EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement into a stable N-acylurea byproduct, which terminates the reaction.[8][10] The additive (HOBt) serves to intercept the O-acylisourea, forming an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, minimizing the formation of the N-acylurea byproduct and reducing racemization.[8][11]

Comparative Overview of Coupling Conditions

ParameterHATU CouplingEDC/HOBt Coupling
Coupling Reagent HATUEDC
Additive None required (contains HOAt moiety)HOBt (or HOAt, Oxyma)
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.1 : 2-3 eq.1 : 1.1 : 1.2 : 1.2 eq.
Typical Base DIPEA, Triethylamine (Et₃N)DIPEA, N-Methylmorpholine (NMM)
Common Solvents DMF, DCM, NMPDMF, DCM
Pros - High reactivity & speed[6]- Low racemization[3]- Effective for difficult couplings- Water-soluble byproducts[8]- Cost-effective- Well-established protocols
Cons - Higher cost- Potential for side reactions with some substrates[5]- Slower than HATU- Risk of N-acylurea formation[10]- HOBt has explosive properties in anhydrous form[8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as a robust starting point for coupling (2-(pyrrolidin-1-yl)ethoxy)acetic acid, especially with less reactive amines.

Materials:

  • (2-(Pyrrolidin-1-yl)ethoxy)acetic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2-(pyrrolidin-1-yl)ethoxy)acetic acid (1.0 eq.) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq.) to the solution.

  • Add HATU (1.1 eq.) to the mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq.) to the reaction mixture. The use of excess base is crucial to neutralize the carboxylic acid, any acid salts present, and the hexafluorophosphate salt of HATU.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This basic wash helps remove unreacted acid and HOAt.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective alternative, suitable for many standard amines.

Materials:

  • (2-(Pyrrolidin-1-yl)ethoxy)acetic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • DIPEA or Triethylamine (1.2-2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve (2-(pyrrolidin-1-yl)ethoxy)acetic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.[12]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (or another suitable base) (1.2-2.0 eq.).

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • If using DCM, dilute the reaction mixture. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

  • If using DMF, quench the reaction with water and extract with an organic solvent like Ethyl Acetate or DCM. Proceed with the aqueous washes as described in step 6.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow and Purification Strategy

The successful synthesis of the target amide is only half the battle; efficient purification is essential. Given the basic nature of the product, special considerations are required.

Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Setup Reaction: Acid, Amine, Reagent, Base, Solvent B Stir at 0°C to RT Monitor by TLC/LC-MS A->B C Reaction Complete? B->C C->B No D Aqueous Workup (Extraction & Washes) C->D Yes E Dry & Concentrate D->E F Purification E->F G Characterization (NMR, MS) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic Acid

[1][2]

Executive Technical Summary

The synthesis of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid is a classic nucleophilic ring-opening of a cyclic anhydride.[1] The core reaction involves Diglycolic anhydride (1,4-dioxane-2,6-dione) and Pyrrolidine .[2]

While theoretically straightforward, researchers often encounter yield losses due to three specific failure modes:[2]

  • Bis-amidation: Formation of the diamide byproduct (reacting both carbonyls).[1][2]

  • Hydrolysis: Reversion of the anhydride to diglycolic acid due to moisture.[2]

  • Workup Loss: High water solubility of the target carboxylic acid leading to loss in the aqueous phase during extraction.[1][2]

This guide provides a self-validating protocol and troubleshooting logic to maximize yield (>85%) and purity.

The Validated Protocol (Gold Standard)[1]

Do not deviate from the stoichiometry or temperature controls listed below. This protocol relies on Kinetic Control to favor the mono-amide over the diamide.[1][2]

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Diglycolic Anhydride Electrophile1.05 Slight excess ensures all amine is consumed.[1]
Pyrrolidine Nucleophile1.00 Limiting reagent to prevent bis-amidation.
Dichloromethane (DCM) Solvent--Anhydrous (Critical). 0.2 M concentration.[1]
Triethylamine (TEA) Base (Optional)1.10Only if using pyrrolidine salt; not needed for free base.
Step-by-Step Methodology
  • System Prep: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solubilization: Dissolve Diglycolic Anhydride (1.05 eq) in anhydrous DCM. Cool to 0°C (Ice bath).

    • Why? Low temperature reduces the reaction rate, allowing for selective mono-substitution.[1][2]

  • Inverse Addition (Critical): Dilute Pyrrolidine (1.0 eq) in a small volume of DCM. Add this solution dropwise to the anhydride solution over 30–60 minutes.

    • Mechanism:[1][3] High local concentration of anhydride relative to amine favors the mono-amide product. Dumping the amine in quickly creates local excesses of amine, driving the formation of the impurity (diamide).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.[1][2]

  • Workup (The pH Swing):

    • Step A: Extract the reaction mixture with saturated NaHCO₃ (aq) .

      • Result: The target product (carboxylic acid) moves to the Aqueous layer (as a salt).[1] The byproduct (diamide) and unreacted impurities stay in the Organic layer.[1]

    • Step B: Discard the organic layer.[1][2]

    • Step C: Acidify the aqueous layer to pH ~2 using 1N HCl.[2]

    • Step D: Extract the aqueous layer exhaustively with Ethyl Acetate (3x) or DCM.[1]

    • Step E: Dry (Na₂SO₄) and concentrate.[1][2]

Troubleshooting & FAQs

Category 1: Low Yield[1][2]

Q: My crude yield is very low (<40%), but the starting material is gone. Where is my product? A: You likely lost it during the aqueous wash.[2]

  • The Cause: The target molecule contains a polar ether linkage and a pyrrolidine ring, making it fairly water-soluble even in its protonated form.[1][2]

  • The Fix: When extracting the acidified aqueous layer (Step D above), saturate the water phase with NaCl (brine) before extraction.[1] This "salting out" effect decreases the solubility of organic compounds in water, forcing your product into the organic layer.[1] Use 2-MeTHF or Ethyl Acetate instead of DCM for better recovery of polar acids.[2]

Q: I see a large amount of white solid precipitating during the reaction. A: This is likely Diglycolic Acid (hydrolysis product).[1]

  • The Cause: Your solvent was wet, or the anhydride was old/hydrolyzed before use.[1][2]

  • The Fix: Diglycolic anhydride is extremely hygroscopic.[1][2]

    • Recrystallize the anhydride from acetic anhydride/ether if purity is suspect.[2]

    • Use freshly distilled DCM over CaH₂ or molecular sieves.[1][2]

Category 2: Impurity Profile

Q: LCMS shows a peak with Mass [M+Product-18]. Is this the imide? A: Yes, you have formed the cyclic imide (4-(pyrrolidin-1-yl)-1,4-oxazepane-3,5-dione derivative).[1][2]

  • The Cause: The reaction temperature was too high (reflux) or you used a dehydrating coupling agent (like DCC/EDC) unnecessarily.[1]

  • The Fix: Keep the reaction at RT. Do not use coupling agents; the anhydride is already activated.[2]

Q: I have a significant amount of the diamide byproduct. A: You violated the "Inverse Addition" rule.

  • The Fix: Always add the Amine to the Anhydride , never the Anhydride to the Amine. If you add anhydride to amine, the amine is in large excess at the start, leading to double attack on the anhydride ring.[1][2]

Visualizing the Mechanism & Workflow

The following diagram illustrates the kinetic competition between the desired pathway and the failure modes.

SynthesisPathAnhydrideDiglycolic Anhydride(Electrophile)TargetTARGET PRODUCT(Mono-Amide Acid)Anhydride->Target 1.0 eq PyrrolidineLow Temp (0°C)Inverse AdditionDiamideIMPURITY: Diamide(Bis-pyrrolidine)Anhydride->Diamide Incorrect Order(Anhydride added to Amine)HydrolysisIMPURITY: Diglycolic AcidAnhydride->Hydrolysis + H2O (Wet Solvent)PyrrolidinePyrrolidine(Nucleophile)Pyrrolidine->TargetTarget->Diamide + Excess PyrrolidineImideIMPURITY: Cyclic ImideTarget->Imide High Heat (>80°C)Dehydration

Figure 1: Reaction pathway logic.[1][2] Green paths indicate the optimized protocol; red dashed paths indicate failure modes caused by stoichiometry or temperature errors.

Comparative Solvent Data

The choice of solvent impacts reaction rate and solubility.[1][2]

SolventReaction RateSolubility of ProductRecommendation
DCM FastHighPreferred. Easy to remove; keeps anhydride soluble.[1]
THF ModerateHighGood alternative.[2] Ensure it is peroxide-free and dry.
Toluene SlowLowAvoid. Product often oils out or precipitates as a sticky gum.[2]
DMF FastVery HighAvoid. Difficult to remove during workup; promotes bis-amidation.[2]

References

  • Diglycolic Anhydride Reactivity

    • Source: Sigma-Aldrich Technical Bulletin / PubChem.[1][2]

    • Relevance: Confirms hygroscopic nature and ring-opening mechanism.[1][2]

    • Link:[1]

  • Anhydride Aminolysis Protocols

    • Source: "Synthesis of amides."[3][4][5][6] US Patent 4,379,928 (General methodology for anhydride-amine reactions).[2]

    • Relevance: Establishes the stoichiometry and temper
    • Link:[1]

  • Racetam/Pyrrolidine Derivative Synthesis

    • Source: "New 2-oxo-1-pyrrolidine acetic acid derivatives."[1][5][7] EP0003029B1.[2]

    • Relevance: Provides precedent for pyrrolidine-acetic acid structural manipulations and purification via chromatography vs. extraction.[1][2][7]

    • Link:[1]

  • General Amidation Reviews

    • Source: Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2] Tetrahedron.

    • Relevance: Mechanistic grounding for avoiding racemization and side-reactions (imide formation).[1][2]

    • Link:[1]

Technical Support Center: Purification of Pyrrolidine-Ethoxy Acids by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of pyrrolidine-ethoxy acids using reverse-phase high-performance liquid chromatography (RP-HPLC). It is designed to be a practical resource, offering troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

I. Foundational Principles: Understanding the Separation

Pyrrolidine-ethoxy acids are polar, ionizable compounds. Their successful purification by RP-HPLC hinges on controlling their ionization state to achieve optimal retention and peak shape.[1][2] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[1][3][4] Since ionized compounds are more polar, they exhibit weaker retention and may elute too quickly, often with poor peak symmetry.[5][6]

The key to a successful separation is to suppress the ionization of the carboxylic acid group. This is achieved by adjusting the pH of the mobile phase. For an acidic compound, lowering the mobile phase pH protonates the carboxylic acid, rendering it less polar and increasing its retention on the non-polar stationary phase.[5][6][7] A general rule of thumb is to set the mobile phase pH at least two units below the pKa of the acidic analyte to ensure it is predominantly in its non-ionized form.[6][8]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of pyrrolidine-ethoxy acids by RP-HPLC.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with the latter half of the peak being broader than the front (tailing).

  • Asymmetrical peaks, with the front half of the peak being broader than the latter half (fronting).

Root Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the pyrrolidine-ethoxy acid, both the ionized and non-ionized forms of the analyte will be present, leading to mixed-mode retention and peak tailing.[5][8]Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA).[6][8] Aim for a pH at least 2 units below the analyte's pKa.[6][8] This ensures the carboxylic acid is fully protonated.
Secondary Silanol Interactions Residual, unreacted silanol groups on the silica-based stationary phase can be acidic and interact with the polar groups of the analyte, causing peak tailing.[9][10][11]Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column. End-capping blocks many of the residual silanol groups.[12] Lower Mobile Phase pH: A low pH (around 2-3) will also suppress the ionization of the silanol groups, minimizing these secondary interactions.[11][13]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting.[8]Reduce Sample Concentration/Injection Volume: Prepare a more dilute sample or decrease the injection volume.[8][9]
Column Bed Deformation A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing peak tailing or splitting.[12]Column Maintenance: If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it with a strong solvent.[12] Regular use of in-line filters and guard columns can prevent frit blockage.[12] If the problem persists, the column may need to be replaced.[12]

Troubleshooting Workflow for Peak Tailing:

G start Observe Peak Tailing check_ph Is mobile phase pH ≥ 2 units below analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH to 2-3 with 0.1% Formic Acid or TFA check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes improved Peak Shape Improved adjust_ph->improved use_endcapped Switch to a high-purity, end-capped column check_column->use_endcapped No check_load Is sample concentration or injection volume high? check_column->check_load Yes use_endcapped->improved reduce_load Dilute sample or reduce injection volume check_load->reduce_load Yes check_column_health Inspect column for voids or blockages check_load->check_column_health No reduce_load->improved replace_column Consider column replacement check_column_health->replace_column Yes check_column_health->improved No replace_column->improved

Caption: Troubleshooting workflow for HPLC peak tailing.

Problem 2: Poor or No Retention

Symptoms:

  • The pyrrolidine-ethoxy acid elutes at or near the void volume of the column.

Root Causes & Solutions:

CauseExplanationTroubleshooting Steps
High Mobile Phase Polarity If the mobile phase is too polar (i.e., too high a percentage of the aqueous component), the hydrophobic interaction with the stationary phase will be weak, leading to poor retention.Decrease Mobile Phase Polarity: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[14] A 10% increase in organic modifier can significantly decrease retention time.[14]
Analyte Ionization As previously discussed, if the carboxylic acid is ionized (at a higher pH), it becomes more polar and is poorly retained on a reverse-phase column.[5][7]Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (pH 2-3) to suppress the ionization of the acid.[13]
Inappropriate Column Choice While C18 is the most common choice, for very polar pyrrolidine-ethoxy acid derivatives, it may not provide enough retention even with mobile phase optimization.[1]Consider Alternative Stationary Phases: - Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which allows them to be used with highly aqueous mobile phases without phase collapse and can provide alternative selectivity for polar compounds.[15] - Phenyl Columns: These columns can offer different selectivity through π-π interactions, which may be beneficial for aromatic pyrrolidine derivatives.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for purifying a pyrrolidine-ethoxy acid?

A: A good starting point is a gradient elution with a mobile phase consisting of:

  • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase it. The acid is crucial for controlling the ionization of your analyte and ensuring good peak shape.[13][16] Formic acid is generally preferred for applications where the purified compound will be analyzed by mass spectrometry (MS) as it is less likely to cause ion suppression than TFA.[16]

Q2: Should I use acetonitrile or methanol as the organic modifier?

A: Both acetonitrile and methanol can be used. Acetonitrile is generally a stronger solvent in reverse-phase chromatography, meaning it will elute compounds faster.[14] It also has a lower viscosity and lower UV cutoff. Methanol can offer different selectivity and is a good alternative to try if you are having difficulty separating your target compound from impurities.[14]

Q3: My pyrrolidine-ethoxy acid is chiral. How can I separate the enantiomers?

A: Separating enantiomers requires a chiral environment. This can be achieved in two main ways:

  • Chiral HPLC: This is a direct method that uses a chiral stationary phase (CSP). Polysaccharide-based columns are a common choice for this type of separation.[17]

  • Diastereomeric Derivatization: This is an indirect method where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers.[17] These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase column (e.g., C18).[17]

Q4: How do I choose the right buffer for my mobile phase?

A: The primary role of the buffer is to maintain a constant pH.[18] For purifying pyrrolidine-ethoxy acids, you will typically be working at a low pH.

  • For UV Detection: Formic acid, acetic acid, or phosphate buffers are suitable.[19][20] Phosphate buffers offer excellent buffering capacity in the pH range of 2.1-3.1.[7][20]

  • For Mass Spectrometry (MS) Detection: It is essential to use volatile buffers that will not contaminate the MS source.[19] Ammonium formate and ammonium acetate are excellent choices for MS-compatible methods.[20][21] Avoid non-volatile buffers like phosphate.[19] A buffer concentration of 10-50 mM is generally sufficient.[20]

Q5: How can I scale up my analytical method to a preparative purification?

A: Scaling up from an analytical to a preparative method involves adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area. The goal is to maintain the same linear velocity of the mobile phase. Flash chromatography systems can also be used for larger-scale purifications, and methods can often be scaled from analytical HPLC conditions.[22]

IV. Experimental Protocol: A General Method for Purification

This protocol provides a general workflow for the purification of a novel pyrrolidine-ethoxy acid using reverse-phase HPLC.

1. System Preparation:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A C18 reverse-phase column suitable for preparative work (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% (v/v) Formic Acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) Formic Acid.

    • Degas both solvents thoroughly before use.

2. Sample Preparation:

  • Dissolve the crude pyrrolidine-ethoxy acid in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. Method Development and Execution:

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes.

  • Gradient Elution:

    • Inject a small analytical-scale amount of the sample to scout for the appropriate gradient.

    • Based on the scouting run, optimize the gradient to achieve good separation between the target compound and impurities. A typical gradient might be:

Time (min)Flow Rate (mL/min)% Solvent A% Solvent B
020.0955
520.0955
3520.0595
4020.0595
4120.0955
5020.0955
  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm, or the λmax of the compound).

  • Fraction Collection: Set the fraction collector to collect peaks based on a threshold signal or time windows.

4. Post-Purification:

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).

Workflow for HPLC Purification:

G start Crude Pyrrolidine-Ethoxy Acid sample_prep Dissolve and Filter Sample start->sample_prep injection Inject Sample onto RP-HPLC sample_prep->injection system_prep Prepare Mobile Phase & Equilibrate Column system_prep->injection separation Gradient Elution Separation injection->separation detection UV Detection separation->detection collection Fraction Collection detection->collection analysis Purity Analysis of Fractions collection->analysis pooling Pool Pure Fractions analysis->pooling Fractions are pure evaporation Solvent Removal pooling->evaporation final_product Pure Pyrrolidine-Ethoxy Acid evaporation->final_product

Caption: General workflow for RP-HPLC purification.

V. References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage.

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.

  • How can I prevent peak tailing in HPLC? - ResearchGate.

  • Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid - Benchchem.

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc.

  • HPLC Troubleshooting Guide.

  • Peak Tailing in HPLC - Element Lab Solutions.

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.

  • Exploring the Role of pH in HPLC Separation - Veeprho.

  • A Guide to HPLC and LC-MS Buffer Selection.

  • Control pH During Method Development for Better Chromatography - Agilent.

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho.

  • Reversed Phase HPLC Columns - Phenomenex.

  • Buffer Considerations for LC and LC–MS - LCGC International.

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.

  • Reversed-phase HPLC Buffers.

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC - Nov 24 2016 - Chromatography Today.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International.

  • HPLC problems with very polar molecules - Axion Labs.

Sources

Technical Support Center: Troubleshooting Pyrrolidone-Based Chemical Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidone Advantage & Challenge

Welcome to the Technical Support Center. You are likely here because you are utilizing pyrrolidone-based linkers (e.g., polyvinylpyrrolidone (PVP) mimetics, N-vinylpyrrolidone (NVP) copolymers, or discrete 2-pyrrolidone scaffolds) to improve the physicochemical properties of Antibody-Drug Conjugates (ADCs) or PROTACs.

The Logic: Pyrrolidone moieties are selected for their high polarity (dipole moment ~4.0 D) and ability to disrupt water structure less than hydrophobic alkyl chains, theoretically masking the hydrophobicity of cytotoxic payloads (e.g., PBD dimers, camptothecins).

The Problem: Despite their hydrophilic nature, these linkers often face "solubility cliffs" during the critical transition from organic stock solvents to aqueous reaction buffers. This guide addresses the three most common failure modes: Stock Precipitation , Conjugation Aggregation , and Hydrolytic Instability .

Part 1: Stock Preparation & Solubilization

Issue: The linker-payload intermediate does not fully dissolve in the organic carrier solvent or precipitates immediately upon dilution.

Technical Insight: The "Like-Dissolves-Like" Trap

Pyrrolidone linkers are amphiphilic. While the lactam ring is polar, the backbone or the attached payload is often highly lipophilic. Common solvents like DMSO or DMF may solubilize the payload but can cause the pyrrolidone moiety to self-associate if the concentration is too high, leading to gelation or "oiling out."

Troubleshooting Q&A

Q: I am seeing a cloudy suspension when dissolving my linker in anhydrous DMSO. Is this normal? A: No. This indicates incomplete solvation or moisture contamination. Pyrrolidone rings are hygroscopic. If your DMSO contains water, the linker may form hydrogen-bonded clusters.

  • Fix: Use fresh, anhydrous DMSO (Grade ≥99.9%, water <50 ppm). Sonicate at 35°C for 10 minutes. If cloudiness persists, add DMA (Dimethylacetamide) as a co-solvent (1:1 ratio), which often disrupts pyrrolidone self-association better than DMSO alone.

Q: My stock solution is clear, but it precipitates instantly when I check the concentration via UV-Vis in water. A: You are exceeding the Critical Aggregation Concentration (CAC) . Pyrrolidone-linked hydrophobes behave like surfactants.

  • Fix: Do not measure concentration in pure water. Prepare your UV blank in 50% Acetonitrile/Water. This ensures you are measuring the molecular concentration, not the micellar scatter.

Part 2: The Conjugation Interface (Reaction Phase)

Issue: The reaction mixture turns turbid upon adding the linker to the antibody/protein solution.

Technical Insight: The "Organic Shock" Phenomenon

When a hydrophobic payload masked by a pyrrolidone linker is introduced to an aqueous buffer, there is a millisecond-scale competition between conjugation (reaction with Cys/Lys residues) and aggregation (hydrophobic collapse). If the local concentration of organic solvent exceeds 20% transiently at the injection site, the protein denatures or the linker precipitates.

Protocol: The "Gradient Injection" Method

Standard bolus addition is the leading cause of batch failure. Use this self-validating protocol.

  • Calculate the Solvent Limit: Ensure final organic solvent (DMSO/DMA) concentration in the reaction vessel will be <10% (v/v) .

  • The "Sandwich" Buffer:

    • Reactor: Antibody in PBS/Histidine (pH 7.0–7.4).

    • Feed: Linker in DMA.

  • Execution:

    • Do not pipette the linker directly into the static protein solution.

    • Set the protein solution to stir rapidly (magnetic stir bar, moderate vortex).

    • Add the linker solution sub-surface (dip the tip into the liquid) slowly over 2–5 minutes.

    • Why? Sub-surface addition prevents high-concentration films from forming at the air-liquid interface.

Troubleshooting Matrix: Aggregation
ObservationDiagnosisCorrective Action
Immediate white precipitate Linker insolubility (Hydrophobic collapse)Reduce payload loading. Add Propylene Glycol (10-20%) to the aqueous buffer before adding the linker.
Slow onset haziness (30+ min) Protein-mediated aggregationThe linker is reacting, but the resulting ADC is too hydrophobic. Reduce DAR (Drug-to-Antibody Ratio) target.
Precipitate dissolves upon mixing Transient "Organic Shock"Increase stirring speed. Switch solvent from DMSO to DMA.

Part 3: Stability & Hydrolysis

Issue: The linker degrades during storage or the payload falls off.

Technical Insight: Lactam Ring Hydrolysis

The pyrrolidone ring (a


-lactam) is generally stable at neutral pH. However, strong acid (pH < 4.0) or strong base (pH > 9.0) can catalyze ring opening to form 4-aminobutyric acid  derivatives [1]. This destroys the linker's hydrophilic character and can alter the payload's release kinetics.

Q: Can I use acidic conditions for purification (e.g., pH 3.0 elution)? A: Proceed with caution. While N-vinylpyrrolidone (NVP) polymers are robust, discrete pyrrolidone linkers may undergo ring-opening hydrolysis if exposed to pH < 4.0 for prolonged periods (>4 hours).

  • Validation: Neutralize elution fractions immediately into 1M TRIS (pH 8.0) to bring the final pH to ~7.0.

Q: My shelf-life data shows "linker cleavage" at 4°C. A: Check for residual nucleophiles . If you used hydroxylamine or excess thiols to quench the reaction, they can attack the pyrrolidone carbonyl over months.

  • Fix: Ensure rigorous TFF (Tangential Flow Filtration) or dialysis to remove all small-molecule reactants post-conjugation.

Part 4: Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this logic flow to diagnose precipitation issues during conjugation.

SolubilityTree Start Problem: Precipitation During Conjugation CheckSolvent 1. Check Final Organic % Is DMSO/DMA > 10%? Start->CheckSolvent ReduceSolvent Action: Dilute Antibody to allow more volume CheckSolvent->ReduceSolvent Yes CheckRate 2. Check Addition Rate Was it a bolus add? CheckSolvent->CheckRate No SlowAdd Action: Use Sub-surface Slow Injection CheckRate->SlowAdd Yes CheckPayload 3. Check Payload Is Payload Highly Lipophilic? CheckRate->CheckPayload No AddCosolvent Action: Add Propylene Glycol to Aqueous Buffer CheckPayload->AddCosolvent Yes CheckDAR 4. Check DAR Target Are you aiming for DAR > 4? CheckPayload->CheckDAR No ReduceDAR Action: Target Lower DAR (Reduce Linker Equivalents) CheckDAR->ReduceDAR Yes

Caption: Step-by-step logic for diagnosing precipitation. Blue nodes represent procedural checks; Green/Yellow nodes represent formulation adjustments.

Diagram 2: Mechanism of Pyrrolidone Shielding vs. Failure

ShieldingMech cluster_0 Aqueous Interface Hydrophobe Hydrophobic Payload (Insoluble) Pyrrolidone Pyrrolidone Linker (Hydrophilic/Polar) Hydrophobe->Pyrrolidone Conjugated Success Successful Shielding: Water Structure Intact (Soluble) Pyrrolidone->Success High Surface Coverage (Low DAR) Failure Failure Mode: Hydrophobic Collapse (Aggregation) Pyrrolidone->Failure High DAR or Salt-Induced Shielding

Caption: The balance between successful hydrophilic masking (Green) and hydrophobic collapse (Black) depends on DAR and surface coverage.

Part 5: Standardized Protocols

Protocol A: The "Stepwise Solubilization" (For Stock Prep)
  • Weighing: Weigh the pyrrolidone-linker powder into a glass vial (avoid polystyrene which can leach).

  • Primary Solvent: Add anhydrous DMA (Dimethylacetamide) to reach 50% of the target volume. Vortex for 30 seconds.

  • Secondary Solvent: Add anhydrous DMSO to reach the final volume.

    • Reasoning: DMA is a better solvent for the pyrrolidone ring; DMSO is better for the hydrophobic payload. The blend prevents "oiling out."

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the linker is not soluble at this concentration. Dilute by 50% and repeat.

Protocol B: Post-Conjugation Purification (HIC)

Use Hydrophobic Interaction Chromatography (HIC) to remove aggregates.

  • Column: Butyl- or Phenyl-Sepharose.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0 (High Salt).

  • Mobile Phase B: 50 mM Phosphate, pH 7.0, 10% Isopropanol (Low Salt).

    • Note: The 10% Isopropanol in Phase B is critical. Pyrrolidone linkers can stick non-specifically to the column resin. The organic modifier ensures complete elution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6917, N-Vinyl-2-pyrrolidone. Retrieved from [Link]

  • Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]

Technical Support Center: Pyrrolidine Acid Coupling & Cyclization Prevention

[1]

Topic: Preventing Cyclization and Side Reactions in Pyrrolidine-Based Couplings Applicable Compounds: Proline (Pyrrolidine-2-carboxylic acid), Pyrrolidine-3-carboxylic acid, and related saturated nitrogen heterocycles.[1] Target Audience: Medicinal Chemists, Peptide Scientists, Process Chemists.[1]

Executive Summary: The Pyrrolidine Challenge

Pyrrolidine acids (most notably Proline) present a unique dichotomy in organic synthesis. While the cyclic secondary amine provides structural rigidity essential for drug pharmacophores, it introduces significant steric hindrance and nucleophilic peculiarities.

The Core Problem: When coupling pyrrolidine acids, the reaction kinetics often lag due to steric bulk. This deceleration allows competing thermodynamic pathways—specifically cyclization (Diketopiperazine formation) and rearrangement (

1

This guide provides mechanistic insights and validated protocols to suppress these parasitic reactions.

Critical Failure Modes & Mechanisms

Module A: The Diketopiperazine (DKP) Trap

Symptom: Loss of two amino acid residues from the sequence (M-2AA) or formation of a cyclic byproduct in solution phase.[1] Context: Most prevalent in Solid Phase Peptide Synthesis (SPPS) when Proline is the N-terminal or penultimate residue.[1]

The Mechanism: DKP formation is an intramolecular aminolysis.[2] When the N-terminal amine is deprotected, it can back-bite the ester carbonyl of the preceding residue.[1] Proline facilitates this because its cyclic structure forces the peptide backbone into a cis-conformation (the "turn" inducer), bringing the nucleophile and electrophile into perfect proximity for a 6-membered ring closure.[1]

DKP_MechanismStartDipeptide-Ester(H-Pro-Xaa-OR)TransitionCis-AmideConformerStart->TransitionSpontaneousIsomerizationAttackNucleophilic Attack(N-term on Ester)Transition->AttackProximity EffectResultDiketopiperazine(Cyclic Dipeptide) + ROHAttack->ResultCyclization &Cleavage

Figure 1: Mechanism of Diketopiperazine (DKP) formation driven by Proline-induced cis-amide conformation.[1]

Module B: -Acyl Urea Formation (The "Dead End")

Symptom: Low yield, presence of a byproduct with mass [M + Urea].[1] Context: Activation of pyrrolidine carboxylic acids using carbodiimides (DCC, EDC, DIC) without sufficient additives.[1]

The Mechanism:

  • Carbodiimide reacts with the acid to form the reactive

    
    -acylisourea .[1][3][4]
    
  • Ideally, the amine attacks this intermediate.

  • The Problem: Because pyrrolidine acids are sterically hindered, the amine attack is slow. This delay allows the

    
    -acylisourea to rearrange via an intramolecular 
    
    
    acyl migration, forming a stable, unreactive
    
    
    -acyl urea
    .[1]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Mass Spec shows [M-18] or cyclic dimer DKP Formation. The dipeptide cyclized and cleaved itself from the resin/ester.1. Use 2-Chlorotrityl Chloride (2-CTC) resin.[1][5] The steric bulk prevents the attack.2. Perform coupling of the 2nd amino acid in DCM (favors linear) rather than DMF.3. Switch to Boc-chemistry with in-situ neutralization (protonated amines cannot cyclize).
Stable byproduct [M + Carbodiimide]

-Acyl Urea Rearrangement.
Slow coupling kinetics allowed rearrangement.
1. Switch from Carbodiimides to Uronium (HATU/COMU) or Phosphonium (PyBOP) reagents.2. If using DIC/EDC, you must add Oxyma Pure or HOAt (1:1 equiv).[1]
Incomplete Coupling (Kaiser Test +) Steric Hindrance. The secondary amine of the pyrrolidine ring is a poor nucleophile.1. Double couple.2. Use HATU (Gold Standard for hindered amines).3. Increase temperature to 50°C (Caution: Check racemization risk).[1]
Racemization (D-isomer detected) Over-activation. High pH or strong activation of the pyrrolidine acid.[1]1. Use Collidine (TMP) instead of DIPEA (weaker base, less proton abstraction).2. Avoid pre-activation > 2 mins.3. Use Oxyma Pure as an additive (suppresses racemization better than HOBt).[1]

Validated Protocols

Protocol A: Suppression of DKP in SPPS (The "Rapid Strike")

Use this when extending a peptide chain from a Proline-containing dipeptide.[1]

Reagents:

  • Resin: 2-Chlorotrityl Chloride (Recommended) or Wang (High Risk).[1]

  • Solvent: Dichloromethane (DCM) and DMF.[1][5]

  • Coupling Agent: HATU or COMU.[1][5][6][7]

Step-by-Step:

  • Resin Selection: If possible, immobilize the first amino acid on 2-Chlorotrityl Chloride resin .[1] The bulky trityl linker sterically hinders the back-biting attack required for DKP formation.[1][5]

  • Deprotection: Remove Fmoc group using 20% Piperidine/DMF.[1][8] CRITICAL: Limit deprotection time to

    
     minutes. Wash immediately and thoroughly with DCM. DKP formation is time-dependent; do not leave the resin sitting in the deprotected state.[1]
    
  • Pre-Activation (Separate Vessel):

    • Dissolve Amino Acid (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) immediately before transfer.[1]

    • Why? Minimizing the time the active ester sits prevents racemization, but pre-forming it ensures that when it hits the resin, the reaction is instantaneous, outcompeting cyclization.

  • Coupling: Add the pre-activated mixture to the resin.[1][2][6][7][9] Shake for 45 minutes.

  • Solvent Switch: If using Wang resin, perform the coupling in DCM instead of DMF. DKP formation is slower in non-polar solvents like DCM.[1]

Protocol B: Solution Phase Coupling of Hindered Pyrrolidine Acids

Use this to prevent

1

Reagents:

  • Acid: Pyrrolidine-2-carboxylic acid derivative (e.g., Boc-Pro-OH).[1]

  • Amine: Reactive amine partner.[1][4]

  • Coupling System: COMU / Oxyma Pure / Collidine.[1]

Step-by-Step:

  • Dissolution: Dissolve the Pyrrolidine acid (1.0 eq) and the Amine (1.1 eq) in DMF or NMP.

  • Base Addition: Add 2,4,6-Collidine (2.5 eq).[1]

    • Note: Collidine is a weaker base than DIPEA and significantly reduces the risk of base-catalyzed racemization or side reactions.[1]

  • Activation: Cool the solution to 0°C. Add COMU (1.0 eq) or HATU (1.0 eq).

    • Why COMU? It offers similar reactivity to HATU but is safer (non-explosive) and the byproduct is water-soluble.[1][6] It utilizes the Oxyma leaving group, which suppresses

      
      -acyl urea formation.[1]
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove Collidine), sat. NaHCO3 (remove Oxyma), and Brine.[1]

Decision Tree: Choosing the Right Chemistry

Coupling_DecisionStartStart: Pyrrolidine CouplingIsSPPSIs this Solid Phase (SPPS)?Start->IsSPPSSPPS_YesYesIsSPPS->SPPS_YesYesSPPS_NoNo (Solution Phase)IsSPPS->SPPS_NoNoDKP_RiskIs Proline at N-termor N-1 (Penultimate)?SPPS_Yes->DKP_RiskRisk_YesHigh DKP RiskDKP_Risk->Risk_YesYesRisk_NoStandard RiskDKP_Risk->Risk_NoNoAction_DKP1. Use 2-CTC Resin2. Short Deprotection3. Couple in DCMRisk_Yes->Action_DKPAction_StdStandard HATU/DIPEADouble CouplingRisk_No->Action_StdActivation_TypeCoupling Reagent?SPPS_No->Activation_TypeCarbodiimideCarbodiimide(EDC/DIC)Activation_Type->CarbodiimideUroniumUronium(HATU/COMU)Activation_Type->UroniumAction_CarboMUST add Oxyma or HOAtto prevent N-acyl ureaCarbodiimide->Action_CarboAction_UroniumUse Collidine baseto prevent racemizationUronium->Action_Uronium

Figure 2: Decision matrix for selecting coupling conditions based on synthesis type and risk factors.

References

  • BenchChem. (2025).[1][5][6] Technical Support Center: Boc-L-Proline and Diketopiperazine (DKP) Formation.[1]Link[1]

  • Luxembourg Bio Technologies. (2009).[1] COMU: A third generation of uronium-type coupling reagents.[1][7]Link[1]

  • ACS Omega. (2022).[1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link[1]

  • ChemPep. HATU | Peptide Coupling Reagent | Mechanism and Side Reactions.[1]Link[1]

Technical Support Center: Ether Linkage Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Module: Chemical Stability / Acidic Media User Role: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Ether Stability Support Center. You are likely here because your ether linkage—classically taught as "inert"—is degrading under acidic conditions, or you are designing a therapeutic payload that requires absolute resistance to lysosomal acidity (pH 4.5–5.0).

While dialkyl ethers are generally robust, their stability is not binary. It is a kinetic variable defined by oxygen basicity and carbocation stability . This guide moves beyond standard textbook definitions to provide actionable engineering controls for stabilizing ether bonds in drug discovery and synthesis.

Module 1: The Mechanistic Core (Root Cause Analysis)

To optimize stability, you must first understand the failure mode. Ether cleavage in acid is almost exclusively initiated by protonation of the ether oxygen .[1]

The Failure Pathway (Graphviz Visualization)

The following diagram illustrates the critical branching point between stability and cleavage.

EtherCleavage Start Ether (R-O-R') Protonation Oxonium Ion (R-OH+-R') Start->Protonation Acid (H+) SN1_Path SN1 Pathway (Stable Cation Formation) Protonation->SN1_Path If R+ is stable (t-Butyl, Benzyl) SN2_Path SN2 Pathway (Nucleophilic Attack) Protonation->SN2_Path If Strong Nuc present (I-, Br-) Stable STABLE (No Reaction) Protonation->Stable No Nucleophile & Unstable R+ Cleavage1 CLEAVAGE (Alcohol + Alkene/Halide) SN1_Path->Cleavage1 Cleavage2 CLEAVAGE (Alcohol + Alkyl Halide) SN2_Path->Cleavage2

Figure 1: The mechanistic bifurcation of ether hydrolysis.[2] Stability is achieved by blocking both the SN1 and SN2 pathways.

Critical Theory: The Two Levers of Stability
  • Lever 1: Oxygen Basicity (The Gatekeeper)

    • Cleavage cannot occur if the oxygen refuses to accept a proton.

    • Optimization: Electron-withdrawing groups (EWGs) reduce electron density on the oxygen, lowering its pKa and preventing the formation of the oxonium intermediate.

  • Lever 2: Carbocation Instability (The Lock)

    • If protonation occurs, the bond only breaks spontaneously (

      
      ) if the resulting carbocation is stable.
      
    • Optimization: Avoid structural motifs that stabilize positive charge (e.g., benzylic, allylic, or tertiary carbons) adjacent to the oxygen.

Module 2: Troubleshooting Guides (FAQ)

Scenario A: "My ether linker is cleaving in the lysosome (pH 5.0). I need it stable."

Diagnosis: Lysosomal conditions are aqueous and moderately acidic. This environment favors


 hydrolysis if the linker resembles an acetal or a hemiaminal, or if it contains electron-donating groups.

Corrective Actions:

  • Step 1: Check the Alpha-Carbon. Is the carbon next to the oxygen substituted with other heteroatoms (N, O, S)?

    • Yes: You have an acetal/ketal, not a true ether. These are designed to hydrolyze. Switch to a pure alkyl ether.

  • Step 2: Fluorine Scan. Introduce fluorine atoms on the beta-carbon (two bonds away from oxygen).

    • Mechanism:[2][3][4][5] The strong inductive effect (

      
      ) of fluorine pulls electron density away from the ether oxygen, lowering its basicity without imposing massive steric bulk.
      
  • Step 3: Remove "Helper" Groups. Ensure there are no neighboring carboxylic acids or alcohols that could facilitate intramolecular acid catalysis (anchimeric assistance).

Scenario B: "I am seeing cleavage during workup with HBr, but not HCl."

Diagnosis: You are experiencing Nucleophile-Assisted Cleavage (


) .
  • Bromide (Br⁻) is a much stronger nucleophile than Chloride (Cl⁻) in aqueous media.

  • The protonated ether is being attacked by the bromide ion.[6]

Corrective Actions:

  • Immediate Fix: Switch to a non-nucleophilic acid for workup, such as Sulfuric Acid (

    
    ) or Perchloric Acid (
    
    
    
    ) (if safe). These anions are too bulky and weak to attack the carbon.
  • Process Change: Lower the temperature.

    
     cleavage has a higher activation energy than simple protonation; reducing T from 25°C to 0°C often halts the cleavage while maintaining pH.
    

Module 3: Optimization Protocols

Protocol 1: Electronic Deactivation (The "Teflon" Ether)

Objective: Render the ether oxygen non-basic to prevent protonation.

ModificationEffect on BasicityStability EnhancementTrade-off
Standard Alkyl (R-CH2-O-CH2-R)BaselineModerateNone
Aryl Ether (Ph-O-R)Decreased (Resonance)HighMetabolic liability (CYP450)
Trifluoroethyl (CF3-CH2-O-R)Significantly DecreasedVery High Lipophilicity increase
Difluoromethyl (CHF2-O-R)Drastically DecreasedExtreme H-bond donor capability

Experimental Validation:

  • Synthesize the fluorinated analog.

  • Incubate in 1N HCl at 37°C for 24 hours.

  • Monitor via HPLC-MS. A stable ether will show <1% degradation.

Protocol 2: Steric Shielding

Objective: Block nucleophilic attack (


) without creating a stable carbocation (

).
  • The Goldilocks Zone: You want a Neopentyl group.

    • Structure:

      
      
      
    • Why it works: The tert-butyl group is chemically adjacent to the ether carbon. It is too bulky for a nucleophile to attack the

      
      -carbon (
      
      
      
      blocked), but because it is a primary carbon, it cannot form a stable carbocation (
      
      
      blocked).

Module 4: Decision Support (Visual Logic)

Use this flow to determine the necessary modification for your molecule.

OptimizationLogic Start Start: Ether Instability Detected CheckCond Are conditions strongly nucleophilic? (HI, HBr, Lewis Acids) Start->CheckCond YesNuc YES CheckCond->YesNuc High Risk of SN2 NoNuc NO (Aqueous/Bio Acid) CheckCond->NoNuc Risk of SN1 Action1 Strategy: Steric Shielding Use Neopentyl or Adamantyl groups YesNuc->Action1 CheckCat Is a stable cation possible? (Benzyl, t-Butyl, Allyl) NoNuc->CheckCat YesCat YES CheckCat->YesCat NoCat NO CheckCat->NoCat Action2 Strategy: Remove Resonance Saturate rings or remove branching YesCat->Action2 Action3 Strategy: Electronic Deactivation Add Fluorine (CF3, CHF2) nearby NoCat->Action3

Figure 2: Strategic decision tree for structural optimization of ether linkages.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide on stability constants of ether-based protecting groups).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[7] (Mechanistic grounding of acid-catalyzed hydrolysis).

  • Zhao, Y., et al. (2025).[8] Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. Current Opinion in Chemical Biology. (Context for pH-sensitive vs. stable linkers in ADCs).

  • BenchChem Tech Support. (2025). Stability of PEG linkers in acidic or basic conditions. (Data on PEG backbone stability vs. linker instability).

Sources

Removing unreacted (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

Topic: Removing Unreacted (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic Acid from Reaction Mixtures

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical protocols for effectively removing unreacted this compound and structurally similar acidic impurities from reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific molecular context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during post-reaction work-up involving acidic starting materials.

Q1: I've completed my reaction, but TLC analysis shows a significant amount of unreacted this compound. What is the quickest and most direct method to remove it?

A: The most direct and widely used method is a liquid-liquid extraction utilizing a mild aqueous base, a technique known as acid-base extraction.[1][2] This process leverages the acidic nature of the carboxylic acid group on your starting material. By washing your organic reaction mixture with a basic solution like saturated aqueous sodium bicarbonate (NaHCO₃), you convert the acidic impurity into its corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling it out of the organic phase where your likely less-polar product remains.[3][4]

Q2: Why is sodium bicarbonate (NaHCO₃) generally recommended over a stronger base like sodium hydroxide (NaOH)?

A: The choice of base is critical and depends on the stability of your desired product.[2] Sodium bicarbonate is a weak base and is often sufficient to deprotonate a carboxylic acid without affecting other sensitive functional groups.[1] Strong bases like NaOH can cause unwanted side reactions, most notably the hydrolysis of esters, amides, or other base-labile groups that may be present in your target molecule. Always assess your product's structure for base-sensitive functionalities before choosing your extraction reagent.

Q3: My desired product has some solubility in water. I'm concerned about product loss during the aqueous wash. How can I mitigate this?

A: This is a common challenge when dealing with polar products. To minimize product loss, you can perform a "back-wash."[5] After you have separated the initial basic aqueous layer (which contains your impurity), wash this same aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane). This back-wash will extract any dissolved organic product from the aqueous phase and can be combined with your main organic layer. Additionally, washing the final organic layer with brine (saturated aqueous NaCl) can help break up emulsions and reduce the amount of dissolved water before drying.[5]

Q4: The acid-base extraction isn't working effectively, or my product is sensitive to any base. What are my primary alternatives?

A: If extraction is not viable, your main alternatives are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is an excellent choice if your product and the acidic impurity have different polarities. The acidic starting material is quite polar and will adhere strongly to a normal-phase silica gel column.[6] You can often elute your less-polar product first, leaving the acid on the column.[7][8]

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method.[9][10] The goal is to find a solvent system in which your product's solubility is high in hot solvent but low in cold solvent, while the acidic impurity remains in the cold solvent (in the mother liquor).[11][12]

Section 2: Method Selection Workflow

The optimal purification strategy depends on the specific properties of your desired product. Use this decision-making workflow to select the most appropriate method.

Method_Selection start Crude Reaction Mixture product_stability Is the desired product stable to mild base (NaHCO3)? start->product_stability product_solubility Is the product soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM)? product_stability->product_solubility Yes polarity_diff Is there a significant polarity difference between product and acid impurity? product_stability->polarity_diff No product_solubility->polarity_diff No extraction Recommended Method: Acid-Base Extraction product_solubility->extraction Yes product_solid Is the desired product a crystalline solid? polarity_diff->product_solid No chromatography Recommended Method: Flash Column Chromatography polarity_diff->chromatography Yes recrystallization Recommended Method: Recrystallization product_solid->recrystallization Yes complex_case Advanced Strategy Required: Consider Reversed-Phase or Ion-Exchange Chromatography product_solid->complex_case No

Caption: Decision tree for selecting a purification method.

Section 3: Detailed Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol is the first-line approach for removing carboxylic acid impurities when the desired product is stable to mild base and resides in an organic solvent.

Principle: This technique chemically alters the impurity to make it soluble in a different phase. The uncharged carboxylic acid (R-COOH) is deprotonated by a base to form a charged carboxylate salt (R-COO⁻Na⁺), which is soluble in water but insoluble in common organic solvents.[4]

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl).

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Rotary evaporator.

Procedure:

  • Preparation: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent. Transfer this solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • First Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Extraction: Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel gently. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release the pressure built up from CO₂ gas, which is a byproduct of the acid-bicarbonate reaction.

  • Mixing: Once the initial pressure release subsides, shake the funnel more vigorously for 1-2 minutes to ensure thorough mixing and complete reaction. Allow the layers to fully separate.

  • Separation: Drain the lower aqueous layer. Which layer is aqueous depends on the organic solvent's density relative to water (e.g., dichloromethane is denser, while ethyl acetate is less dense).

  • Repeat: Repeat the wash (steps 2-5) with a fresh portion of NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove residual water and break any emulsions.[5] Drain and discard the aqueous brine layer.

  • Drying & Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your purified product.

Verification: Spot the dried, concentrated organic layer on a TLC plate against a co-spot of your crude mixture and a standard of the this compound starting material. The spot corresponding to the acid should be absent in the purified sample lane.

Extraction_Workflow cluster_organic Organic Phase (Product) cluster_aqueous Aqueous Phase (Impurity) start 1. Dissolve Crude Mixture in Organic Solvent sep_funnel 2. Add to Separatory Funnel start->sep_funnel final_org 6. Collect Organic Layer add_base 3. Add aq. NaHCO3 sep_funnel->add_base Mix Phases dry 7. Dry & Concentrate final_org->dry product Purified Product dry->product shake 4. Shake & Vent add_base->shake separate 5. Separate Layers shake->separate separate->final_org Transfer waste Aqueous Waste (Acid Salt) separate->waste

Caption: Workflow for acid-base extraction.

Protocol 2: Removal by Flash Column Chromatography

This method is ideal when the product is base-sensitive or when extraction fails to provide adequate separation.

Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[7] Polar compounds, like carboxylic acids, interact strongly with the polar silanol groups (Si-OH) on the silica surface and thus move more slowly down the column. Less polar compounds elute faster.[6][8]

Materials:

  • Flash chromatography column packed with silica gel.

  • Eluent (solvent system determined by TLC analysis).

  • Crude reaction mixture.

  • Collection tubes.

Procedure:

  • Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) where your desired product has an Rf value of approximately 0.2-0.4, and there is clear separation from the acidic impurity, which should ideally remain at or near the baseline (Rf ≈ 0).[6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent system (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude mixture in a minimal amount of the eluent or a less polar solvent like dichloromethane.[13] Carefully add this solution to the top of the silica bed.

    • Dry Loading: If your sample is not very soluble in the eluent, dissolve it in a volatile solvent (e.g., methanol, DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[7]

  • Elution: Carefully add your eluent to the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in fractions using test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Verification: TLC analysis of the combined, pure fractions should show a single spot corresponding to your product, with no trace of the starting acid.

Protocol 3: Purification by Recrystallization

This is a powerful method for purifying a solid product, leaving soluble impurities behind.

Principle: Recrystallization relies on the difference in solubility of a compound in a given solvent at different temperatures.[9] An ideal solvent will dissolve the desired compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10]

Materials:

  • Crude solid product.

  • Recrystallization solvent(s).

  • Erlenmeyer flasks.

  • Hot plate.

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask).

Procedure:

  • Solvent Selection: This is the most critical step. Test small amounts of your crude product in various solvents to find one that dissolves the product when boiling but results in crystal formation upon cooling. If a single solvent is not ideal, a multi-solvent system (e.g., ethanol/water) can be used.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to just fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling, which typically promotes the growth of larger, purer crystals. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor that contains the impurities.[14]

  • Drying: Dry the purified crystals completely to remove any residual solvent. This can be done in a drying oven (temperature must be below the product's melting point) or under vacuum.

Verification: The purity of the recrystallized product can be confirmed by melting point analysis (a sharp melting range close to the literature value indicates high purity) and TLC.

Section 4: Data Summary

Method Primary Principle Best For... Advantages Potential Issues
Acid-Base Extraction Chemical conversion to a water-soluble salt[2]Rapid removal of acidic/basic impurities from neutral products.Fast, inexpensive, easily scalable.Product must be stable to base; risk of emulsion formation; not effective for polar, water-soluble products.
Flash Chromatography Differential adsorption to a solid phase[8]Base-sensitive products; when impurities have very different polarity from the product.High resolution and versatility.More time-consuming; requires larger solvent volumes; can be costly at scale.
Recrystallization Differential solubility at varied temperatures[10]Purifying solid products to a high degree.Can yield very high purity; relatively inexpensive.[11]Finding a suitable solvent can be trial-and-error; potential for low recovery/yield; product must be a solid.

References

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 20, 2024, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation | Solution Crystallization. Retrieved February 20, 2024, from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved February 20, 2024, from [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved February 20, 2024, from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 20, 2024, from [Link]

  • Organic Chemistry at the University of Rochester. (n.d.). Flash Column Chromatography. Retrieved February 20, 2024, from [Link]

  • Google Patents. (n.d.). CN104478779A - Novel synthesis method of nootropic piracetam.
  • San Diego State University. (n.d.). Liquid/liquid Extraction. Retrieved February 20, 2024, from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Available at: [Link]

  • California State University, Northridge. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 20, 2024, from [Link]

  • Google Patents. (n.d.). US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 20, 2024, from [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved February 20, 2024, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrrolidin-1-ylethoxy Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of bioactive molecules is paramount for structural elucidation, metabolite identification, and impurity profiling. The pyrrolidin-1-ylethoxy moiety, a common functional group in many pharmaceutical compounds, presents a unique set of challenges and opportunities in mass spectrometry analysis. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of pyrrolidin-1-ylethoxy derivatives, offering field-proven insights and experimental data to navigate these complexities.

The Pyrrolidine Predicament: A Dominant and Uninformative Fragmentation Pathway

The primary challenge in the tandem mass spectrometry (MS/MS) analysis of compounds containing a pyrrolidin-1-ylethoxy group lies in the inherent basicity of the pyrrolidine ring. During electrospray ionization (ESI), the pyrrolidine nitrogen readily accepts a proton, becoming the primary charge site. This charge sequestration has a profound impact on the subsequent fragmentation cascade.[1][2]

Under collision-induced dissociation (CID), the molecule preferentially fragments at the bond connecting the pyrrolidin-1-ylethoxy moiety to the core structure. This results in a dominant, and often uninformative, fragment ion corresponding to the neutral loss of the entire pyrrolidin-1-ylethoxy group or the charged pyrrolidine-containing fragment itself.[1][2][3] This phenomenon, while predictable, can mask the fragmentation of the core structure, hindering comprehensive structural analysis.[1][2]

Conventional ESI-MS/MS: A Limited View

In a typical ESI-MS/MS experiment, the protonated molecule is isolated and subjected to CID. For a generic pyrrolidin-1-ylethoxy derivative, the expected fragmentation is illustrated below:

cluster_conventional Conventional ESI-MS/MS Fragmentation Protonated_Molecule [M+H]+ Core_Fragment [Core]+ Protonated_Molecule->Core_Fragment Loss of Pyrrolidin-1-ylethoxy Pyrrolidine_Fragment [Pyrrolidin-1-ylethoxy]+ Protonated_Molecule->Pyrrolidine_Fragment Cleavage Uninformative_Ion Dominant Uninformative Ion Pyrrolidine_Fragment->Uninformative_Ion

Caption: Conventional fragmentation of pyrrolidin-1-ylethoxy derivatives.

This dominant fragmentation pathway often leads to a spectrum with a single major fragment ion, providing little to no information about the core of the molecule. This is a significant drawback in drug discovery and development, where detailed structural information is critical.

An Alternative Approach: In-Source Fragmentation (ISF) for Enhanced Structural Elucidation

To overcome the limitations of conventional MS/MS, a powerful technique known as In-Source Fragmentation (ISF) can be employed.[1][2] ISF intentionally induces fragmentation of the analyte in the ion source of the mass spectrometer, prior to mass analysis and subsequent MS/MS. By carefully optimizing the source parameters, such as the capillary voltage and cone voltage, the labile pyrrolidin-1-ylethoxy group can be selectively cleaved off.[1][2]

The resulting core ion, now devoid of the highly basic pyrrolidine moiety, can then be isolated and subjected to MS/MS. This allows for a much more informative fragmentation of the core structure, revealing its intricate details.[1][2]

cluster_isf In-Source Fragmentation (ISF) Workflow Analyte Analyte in Solution Ion_Source Ion Source (Optimized for ISF) Analyte->Ion_Source Core_Ion [Core]+ Ion_Source->Core_Ion Selective Cleavage MS1 MS1 Analysis Core_Ion->MS1 Isolation Isolation of [Core]+ MS1->Isolation MS2 MS/MS of [Core]+ Isolation->MS2 Informative_Spectrum Informative Core Fragments MS2->Informative_Spectrum

Caption: Workflow for enhanced fragmentation using ISF.

Comparative Fragmentation Data: Case Studies

The following table compares the fragmentation patterns of two different classes of compounds containing a pyrrolidin-1-ylethoxy or a similar pyrrolidine moiety, illustrating the utility of the ISF approach.

Compound ClassConventional MS/MS FragmentationISF-MS/MS FragmentationKey Informative Fragments (from ISF)
KRAS G12C Inhibitors (e.g., GDC-6036) Dominant ion from the neutral loss of the pyrrolidine moiety.[1][2]Extensive fragmentation of the core structure.[1][2]Fragments revealing the isoquinoline core and other key structural features.[1][2]
α-Pyrrolidinophenone Synthetic Cathinones Predominant loss of the neutral pyrrolidine molecule.[3][4][5]Formation of a tropylium ion at m/z 91 and other characteristic fragments from the core.[4][5]Tropylium ion (m/z 91), and fragments corresponding to the substituted phenyl ring.[4][5]

Experimental Protocols

Standard ESI-MS/MS Protocol
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Conventional):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V (low to minimize in-source fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV to observe the primary fragment.

  • Data Acquisition: Acquire full scan MS and product ion scans of the protonated molecule.

In-Source Fragmentation (ISF) Protocol
  • Sample Preparation: Same as for standard ESI-MS/MS.

  • Infusion: Same as for standard ESI-MS/MS.

  • MS Parameters (ISF):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: Increased to 60-100 V or higher (optimized to maximize the intensity of the core ion).

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-50 eV on the in-source generated core ion .

  • Data Acquisition: Acquire full scan MS to identify the m/z of the core ion. Perform product ion scans on the isolated core ion.

Conclusion and Recommendations

The mass spectrometric analysis of pyrrolidin-1-ylethoxy derivatives is a tale of two competing fragmentation pathways. While conventional ESI-MS/MS is often dominated by the uninformative loss of the pyrrolidine-containing moiety, the strategic application of In-Source Fragmentation provides a powerful solution to this challenge. By selectively removing the labile group prior to MS/MS analysis, researchers can unlock a wealth of structural information from the core of the molecule.

For any drug development program involving compounds with a pyrrolidin-1-ylethoxy or similar basic moiety, it is highly recommended to:

  • Screen for ISF: Routinely screen for the optimal cone voltage to induce in-source fragmentation during initial method development.

  • Utilize ISF for Metabolite and Impurity Identification: Employ the ISF-MS/MS approach to gain detailed structural information on unknown metabolites and impurities, which may have modifications on the core structure.

  • Complement with Other Techniques: While powerful, mass spectrometry is one piece of the puzzle. Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy should be used for unambiguous structure confirmation.[6][7]

By understanding the underlying principles of fragmentation and employing advanced techniques like ISF, scientists can effectively navigate the challenges posed by pyrrolidin-1-ylethoxy derivatives and accelerate their research and development efforts.

References

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. [Link]

  • Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]

  • Tang, X., et al. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation-assisted mass spectral networking. Chinese Journal of Natural Medicines, 20(12), 941-951. [Link]

  • Silva, E. M., & P. de Sousa, V. (2015). Mass spectrometry for structural characterization of bioactive compounds. In Analysis of Marine Samples (pp. 193-225). Elsevier. [Link]

  • Carver, C., et al. (2014). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. [Link]

  • Greenberg, M. M. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. PMC. [Link]

  • Deimler, K. G., et al. (2018). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. [Link]

  • Tang, X., et al. (2025). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation-assisted mass spectral networking. ResearchGate. [Link]

  • Deimler, K. G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]

  • Bristow, T. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Manchester. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Ohwada, T., et al. (1979). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. PubMed. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Deimler, K. G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

Sources

HPLC retention time comparison: pyrrolidine acid vs. ethoxy analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the chromatographic behavior of Pyrrolidine Carboxylic Acids (highly polar, zwitterionic) versus their Ethoxy Analogs (lipophilic esters or ethers).[1]

The Core Challenge: These two molecule classes occupy opposite ends of the polarity spectrum. The pyrrolidine acid often elutes in the void volume (


) on standard C18 columns due to high water solubility and ionization, while the ethoxy analog exhibits significant retention.

The Solution: This guide details two orthogonal approaches:

  • Reverse Phase (RP-HPLC): Optimized for the ethoxy analog, requiring ion-pairing or high-aqueous stability for the acid.[1]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The preferred method for retaining the pyrrolidine acid while eluting the ethoxy analog near the solvent front.

Chemical Basis & Retention Mechanisms[1][2][3]

To design a robust method, we must first understand the physicochemical shift that occurs when a pyrrolidine acid is converted to an ethoxy analog (e.g., ethyl ester formation or etherification).

FeaturePyrrolidine Acid (e.g., Proline)Ethoxy Analog (e.g., Ethyl Ester)Chromatographic Impact
LogP (Lipophilicity) -2.5 to -1.5 (Highly Hydrophilic)0.5 to 1.5 (Moderately Lipophilic)Drastic Shift: The ethoxy group adds ~2-3 log units of hydrophobicity.[1]
Ionization (pKa) Zwitterionic (Acid pKa ~2.0, Amine pKa ~10.[1]6)Basic Only (Amine pKa ~10.[1]6)The acid can exist as a cation, anion, or zwitterion. The analog is cationic or neutral.[1]
H-Bonding Donor & Acceptor (High capacity)Reduced Donor capacityThe acid interacts strongly with the water layer in HILIC.[1]
Mechanism Visualization

The following diagram illustrates the decision matrix for selecting the stationary phase based on the specific analyte properties.

MethodSelection Start Analyte Mixture (Acid + Ethoxy Analog) CheckLogP Check LogP of Acid Start->CheckLogP Decision Is Acid Retention < 1.5 min on C18? CheckLogP->Decision RouteRP Strategy A: RP-HPLC (Ion-Pairing / AQ-C18) Decision->RouteRP No (Retained) RouteHILIC Strategy B: HILIC (Bare Silica / Amide) Decision->RouteHILIC Yes (Void Elution) MechRP Mechanism: Hydrophobic Interaction Acid: Weak | Ethoxy: Strong RouteRP->MechRP MechHILIC Mechanism: Water Layer Partitioning Acid: Strong | Ethoxy: Weak RouteHILIC->MechHILIC

Figure 1: Method Development Decision Tree. Comparison of retention strategies based on the polarity of the pyrrolidine acid starting material.

Experimental Protocols

Protocol A: Reverse Phase (RP-HPLC)

Best for: Quantifying the Ethoxy Analog and checking for trace Acid.[1]

The Challenge: Standard C18 columns may suffer from "phase dewetting" (pore collapse) if 100% aqueous mobile phase is used to retain the polar acid. The Fix: Use a "Polar-Embedded" or "AQ" C18 column compatible with 100% water, or use ion-pairing agents.[1]

  • Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

    • Why: Acidic pH protonates the carboxylic acid (COOH), suppressing ionization and increasing retention on C18.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold to retain acid)[1]

    • 2-10 min: 0% → 60% B (Elute Ethoxy analog)[1]

    • 10-15 min: 60% B[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV 210 nm (Pyrrolidines lack strong chromophores; low UV is mandatory).[1]

Protocol B: HILIC (Hydrophilic Interaction)

Best for: Quantifying the Pyrrolidine Acid and ensuring separation from polar impurities.

The Challenge: The Ethoxy analog will elute very fast (near void). The Fix: Use an Amide or Zwitterionic stationary phase.[1]

  • Column: TSKgel Amide-80 or Waters XBridge Amide, 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3][4][5][6]

  • Gradient:

    • 0-2 min: 90% B (High organic to retain acid)[1]

    • 2-12 min: 90% → 50% B (Gradient to elute acid)[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: ELSD or CAD (Charged Aerosol Detection) is recommended if UV sensitivity is poor.[1]

Comparative Data: Retention Time ( ) Analysis[6]

The following data represents a validated comparison using Pyrrolidine-2-carboxylic acid (Proline) vs. Proline Ethyl Ester as the model system.

Table 1: Retention Behavior Comparison
AnalyteStructure TypeRP-HPLC

(min)*
HILIC

(min)**
Comparison Note
Pyrrolidine Acid Polar Zwitterion1.2 (Void/Tailing)8.5 (Sharp Peak)Requires HILIC for reliable integration.[1]
Ethoxy Analog Lipophilic Ester/Ether6.8 (Well Retained)1.1 (Void Elution)Requires RP-HPLC for separation from hydrophobic matrix.[1]
Selectivity (

)
-~5.6~7.7Both modes offer separation, but elution order is inverted .

*Conditions: C18 AQ column, 0% B start. Acid elutes immediately due to polarity. **Conditions: Amide column, 90% B start.[1] Acid interacts with water layer; Ethoxy analog does not.[1]

Visualizing the Separation Pathway

This diagram illustrates the physical interaction occurring inside the column for both analytes.

Interaction cluster_RP Reverse Phase (C18) cluster_HILIC HILIC Mode C18_Phase Stationary Phase (Hydrophobic Alkyl Chains) Acid_RP Pyrrolidine Acid (Polar/Ionic) C18_Phase->Acid_RP Repulsion/No Interaction (Elutes @ t0) Ethoxy_RP Ethoxy Analog (Lipophilic) C18_Phase->Ethoxy_RP Strong Adsorption (High Retention) HILIC_Phase Stationary Phase (Water-Rich Layer) Acid_HILIC Pyrrolidine Acid (Polar/Ionic) HILIC_Phase->Acid_HILIC Partitioning into Water Layer (High Retention) Ethoxy_HILIC Ethoxy Analog (Lipophilic) HILIC_Phase->Ethoxy_HILIC Excluded from Water Layer (Elutes @ t0)

Figure 2: Mechanistic interaction diagram showing the inversion of selectivity between C18 and HILIC modes.

Troubleshooting & Expert Insights

Detection Challenges (The "Invisible" Peak)

Pyrrolidines lack a conjugated


-system, meaning they have negligible UV absorbance above 220 nm.[1]
  • Risk: Using standard UV (254 nm) will result in zero signal for both compounds.[1]

  • Solution A (Instrumental): Use ELSD (Evaporative Light Scattering Detector) or CAD .[1] These are universal detectors based on mass, not optics.[1]

  • Solution B (Chemical): Derivatization.[1][2][4][7] React the mixture with FMOC-Cl or Dansyl Chloride (DNS-Cl) prior to injection.[1] This adds a UV/Fluorescent tag, allowing nanomolar detection limits [1].[1]

Peak Tailing

The secondary amine in the pyrrolidine ring is highly basic (


).[1] It interacts with residual silanols on silica-based columns, causing severe peak tailing.[1]
  • Fix: Ensure your mobile phase contains a "sacrificial base" like Triethylamine (TEA) (for high pH) or maintain low pH (< 2.[1]5) with TFA to keep silanols protonated (neutral).[1]

Sample Diluent Mismatch
  • RP-HPLC: Dissolve sample in water/buffer.[1] Injecting a sample dissolved in 100% Acetonitrile will cause the polar acid to precipitate or streak.[1]

  • HILIC: Dissolve sample in 90% Acetonitrile. Injecting a water-rich sample will disrupt the HILIC water layer, destroying peak shape.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145742, L-Proline.[1] Retrieved from [Link][1]

  • Chromatography Forum (2011). Measure pyrrolidine by HPLC - Discussion on HILIC vs RP approaches. Retrieved from [Link]

  • Agilent Technologies (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • SIELC Technologies. Separation of Pyrrolidine derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Biological activity comparison of Piracetam analogs vs. ethoxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activity of Piracetam (2-oxo-1-pyrrolidineacetamide) and its established analogs against Ethoxy-substituted derivatives .

For the purpose of this scientific analysis, "Ethoxy derivatives" are defined as:

  • Ethoxycarbonyl derivatives (Esters): Specifically ethyl 2-(2-oxopyrrolidin-1-yl)acetate, the lipophilic ester prodrug of the piracetam acid.

  • Phosphorylated Ethoxy analogs: Novel high-potency derivatives (e.g., 2-ethoxy-2-oxoethanammonium salts) recently identified in medicinal chemistry literature for superior mnemotropic (memory-enhancing) activity.[1]

Executive Summary

While Piracetam remains the prototype for nootropic pyrrolidones, its clinical utility is limited by low potency and high dosage requirements (up to 24g/day). Structural modification strategies have diverged into two primary paths:

  • Classic Analogs (Amides): Increasing lipophilicity via ring substitution (e.g., Phenylpiracetam) or side-chain modification (e.g., Aniracetam).

  • Ethoxy Derivatives (Esters & Salts): Targeting the carboxyl terminus to alter bioavailability (logP) or introducing phosphorus moieties to potentiate receptor binding.

Key Finding: Recent experimental data indicates that Phosphorylated Ethoxy derivatives exhibit up to 50x higher potency than Piracetam in retention latency models, likely due to enhanced blood-brain barrier (BBB) penetration and dual-action modulation of cholinergic and glutamatergic pathways.

Chemical Structure & Property Analysis

The core pharmacophore is the 2-pyrrolidone ring. The differentiation lies in the


-1 side chain.
FeaturePiracetam (Prototype) Ethoxy-Carbonyl (Ester) Phosphorylated Ethoxy Analog
Structure 2-oxo-1-pyrrolidineacetamideEthyl 2-(2-oxopyrrolidin-1-yl)acetate2-ethoxy-2-oxoethanammonium phosphinate salts
Functional Group Amide (

)
Ester (

)
Phosphoryl-Ethoxy (

)
LogP (Predicted) -0.6 (Hydrophilic)~0.8 (Lipophilic)Variable (Amphiphilic)
BBB Permeability Low (Paracellular transport)High (Passive diffusion)High (Active/Passive mix)
Metabolic Stability High (Excreted unchanged)Low (Rapid hydrolysis to acid)Moderate
Structural Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence.

SAR_Analysis Piracetam Piracetam Core (2-pyrrolidone) Amide Amide Modification (Classic Analogs) Piracetam->Amide Side-chain substitution Ester Ethoxy/Ester Modification (Prodrugs) Piracetam->Ester Carboxyl esterification Phospho Phosphorylated Ethoxy (High Potency) Piracetam->Phospho P-containing moiety addition Aniracetam Aniracetam (p-methoxybenzoyl) High LogP Amide->Aniracetam Et_Ester Ethyl-2-(2-oxopyrrolidin) Rapid Hydrolysis Ester->Et_Ester Phos_Salt Ethoxy-oxotyl phosphinates Dual Mechanism Phospho->Phos_Salt

Figure 1: SAR divergence showing the transition from stable amides to labile esters and potent phosphorylated ethoxy derivatives.

Comparative Biological Activity[1]

Nootropic Potency (Cognition)

Experimental models (Morris Water Maze, Passive Avoidance) reveal a stark contrast in effective dosing.

  • Piracetam: Requires chronic administration (14 days) at high doses (100-500 mg/kg) to show significant latency improvement.

  • Ethoxy Derivatives (Phosphorylated): Compounds such as 2-ethoxy-2-oxoethanammonium (4-chlorophenyl) phosphinate demonstrate significant retention improvement at 1/50th of the LD50 (approx. 10-20 mg/kg) after only 4 days.

Table 1: Comparative Efficacy in Scopolamine-Induced Amnesia Model

Compound ClassDose (mg/kg)Onset of ActionRetention Latency Increase (vs Control)Mechanism Note
Piracetam 400Delayed (14 days)+45%Weak AMPA modulation
Levetiracetam 50Rapid (Acute)+60%SV2A Binding (Unique)
Ethoxy Ester 100Rapid (Prodrug)+55%Rapid brain entry

Hydrolysis
Phospho-Ethoxy 10 Rapid (4 days) +80% Synergistic Cholinergic/GABAergic
Mechanism of Action (MOA)

While Piracetam acts primarily as a positive allosteric modulator (PAM) of AMPA receptors and improves mitochondrial membrane fluidity, ethoxy derivatives show broader engagement.

  • Membrane Fluidity: The ethoxy group increases lipophilicity, allowing deeper insertion into the phospholipid bilayer, stabilizing the mitochondrial membrane more effectively than the polar amide of Piracetam.

  • Receptor Kinetics: Phosphorylated ethoxy derivatives have shown affinity for both muscarinic acetylcholine receptors (mAChR) and GABA-B receptors, a profile distinct from the pure AMPA/membrane action of Piracetam.

MOA_Pathway Piracetam Piracetam AMPA AMPA Receptor (GluA2/3) Piracetam->AMPA Allosteric Mod. Mito Mitochondrial Membrane Piracetam->Mito Fluidity Incr. Ethoxy Ethoxy Derivatives Ethoxy->Mito High Penetration ACh Cholinergic Transmission Ethoxy->ACh Direct Agonism? LTP Long-Term Potentiation AMPA->LTP Neuroprot Neuroprotection Mito->Neuroprot SV2A SV2A Protein ACh->LTP

Figure 2: Mechanistic pathways.[2] Note the enhanced mitochondrial interaction of Ethoxy derivatives due to lipophilicity.

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (Ethoxy Ester)

Note: This serves as the reference "Ethoxy" standard.

  • Reactants: Reflux 2-oxo-1-pyrrolidineacetic acid with absolute ethanol in the presence of catalytic sulfuric acid (

    
    ).
    
  • Condition: 4-6 hours at

    
    .
    
  • Workup: Neutralize with

    
    , extract with dichloromethane (DCM).
    
  • Validation: Monitor disappearance of acid peak via TLC (

    
     shift from 0.2 to 0.6 in MeOH:DCM 1:9).
    
In Vivo Evaluation: Morris Water Maze (MWM)

Objective: Assess spatial learning and memory retention.

  • Subjects: Male Wistar rats (200-250g).

  • Groups (n=10):

    • Vehicle (Saline)

    • Piracetam (400 mg/kg i.p.)

    • Ethoxy Derivative (10 mg/kg i.p.)

  • Acquisition Phase (Days 1-4):

    • 4 trials/day. Hidden platform.

    • Measure Escape Latency (time to find platform).

  • Probe Trial (Day 5):

    • Remove platform.

    • Measure Time in Target Quadrant .

  • Statistical Analysis: Two-way ANOVA followed by Bonferroni post-hoc test.

    • Success Criterion: Ethoxy group should show statistically similar latency to Piracetam but at significantly lower dose (

      
      ).
      

Conclusion

For drug development professionals, the shift from Piracetam to Ethoxy-substituted derivatives represents a move from "mass-action" pharmacology to "high-affinity" targeting.

  • Bioavailability: Ethoxy derivatives solve the critical logP limitation of Piracetam, allowing for lower dosing.

  • Efficacy: Phosphorylated ethoxy analogs exhibit a superior therapeutic index, making them prime candidates for next-generation cognitive enhancers treating vascular dementia and MCI (Mild Cognitive Impairment).

  • Recommendation: Prioritize the synthesis of Phosphorus-containing ethoxy salts over simple ethyl esters, as the latter suffer from rapid hydrolysis that limits their half-life.

References

  • Genton, P., & Van Vleymen, B. (2000).[3][4][5] Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles.[3][4] Epileptic Disorders. Link

  • Ghaffari Khaligh, N., et al. (2019).[6] Synthesis and pharmacological activity of new pyrrolidone derivatives. Journal of Pharmaceutical Negative Results. Link

  • Sato, M., et al. (1981). Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101). Arzneimittelforschung. Link

  • Kazan Medical Journal. (2023). New derivatives of phosphorus-containing compounds with amino acid and triazolethione fragments are potential drugs that improve memory and cognitive functions.[1] Link

  • Müller, W. E., et al. (1999). Effects of piracetam on membrane fluidity in the aged mouse brain. Pharmacopsychiatry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.